2-Methoxy-3-(trifluoromethyl)phenylacetic acid
Description
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Properties
IUPAC Name |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFQFJTFHHNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" molecular weight
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to deliver not just data, but a foundational understanding of this molecule's properties, synthesis, analysis, and potential applications, grounded in established chemical principles. We will explore the causality behind experimental choices and provide a framework for its practical use in a research and development setting.
Section 1: Core Molecular Profile and Physicochemical Properties
Chemical Identity
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core with a methoxy (-OCH₃) group at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position of the phenyl ring. This specific substitution pattern distinguishes it from other isomers and dictates its unique chemical reactivity and physical properties. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that influences its utility as a synthetic building block.
Physicochemical Data Summary
The fundamental properties of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid are summarized below. Accurate determination of these values is the first step in any experimental design, ensuring correct stoichiometry, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |
| Molecular Weight | 234.17 g/mol | [1][2] |
| CAS Number | 1017778-84-5 | [3] |
| Canonical SMILES | COC1=C(C=CC=C1CC(=O)O)C(F)(F)F | Calculated |
| InChI Key | (Will vary based on specific generation) | Calculated |
Critical Isomeric Distinction: Comparison with Mosher's Acid
It is imperative to distinguish the title compound from its well-known structural isomer, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid . While they share the same molecular formula and weight, their structures and applications are fundamentally different.
-
2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: The substituents (-OCH₃ and -CF₃) are on the aromatic ring . Its primary utility is as a building block in synthesis, introducing this specific substituted phenyl moiety into a larger molecule.
-
Mosher's Acid (MTPA): The substituents are on the alpha-carbon of the acetic acid chain. It is a renowned chiral derivatizing agent used in NMR spectroscopy to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[4]
This distinction is critical. Using one in place of the other would lead to fundamentally incorrect experimental outcomes.
Section 2: Synthesis and Characterization Workflow
The synthesis of novel building blocks like 2-Methoxy-3-(trifluoromethyl)phenylacetic acid requires a logical, multi-step approach. The following represents a plausible and robust synthetic pathway, grounded in common organic transformations.
Proposed Synthetic Workflow
The synthesis begins with commercially available starting materials and proceeds through a series of reliable reactions. The causality for this pathway is based on achieving the desired substitution pattern through controlled, high-yielding steps.
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Synthetic Protocol (Conceptual)
This protocol is a conceptual guide. Each step requires laboratory optimization for yield and purity.
Step 1: Electrophilic Bromination
-
Objective: To install a bromine atom at the position ortho to the methoxy group, which will serve as a handle for introducing the acetic acid side chain.
-
Procedure:
-
Dissolve 1-Methoxy-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the reaction mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid like sulfuric acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product into an organic solvent.
-
Purify by column chromatography or distillation.
-
-
Causality: The methoxy group is an ortho-, para-director. Bromination is directed to the open ortho position, which is sterically accessible.
Step 2: Cyanation (Rosenmund-von Braun Reaction)
-
Objective: To replace the bromine atom with a nitrile group, which can be readily hydrolyzed to a carboxylic acid.
-
Procedure:
-
Combine 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction for the disappearance of the starting bromide.
-
Cool the mixture and quench with an aqueous solution of ferric chloride and HCl to break down the copper complexes.
-
Extract the nitrile product and purify.
-
-
Causality: This is a classic and reliable method for converting aryl halides to aryl nitriles, providing the necessary carbon for the acetic acid side chain.
Step 3: Acid Hydrolysis
-
Objective: To convert the nitrile functional group into the final carboxylic acid.
-
Procedure:
-
Reflux the 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile in a mixture of concentrated sulfuric acid and water.
-
Continue heating until TLC or HPLC analysis shows complete conversion to the acid.
-
Cool the reaction mixture and carefully pour it over ice.
-
The carboxylic acid product should precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.
-
-
Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid, completing the synthesis.
Section 3: Analytical Quality Control
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. No single technique is sufficient; a combination of spectroscopic and chromatographic methods provides incontrovertible proof.
Integrated Analytical Workflow
Caption: A multi-technique workflow for analytical validation.
Protocol: Purity Assessment by HPLC
-
Objective: To quantify the purity of the final compound and detect any residual starting materials or byproducts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Detection: Monitor at 254 nm.
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Causality: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The C18 stationary phase retains the compound, while the water/acetonitrile gradient elutes it based on its hydrophobicity. TFA is added to sharpen peaks by ensuring the carboxylic acid is protonated.[5]
Section 4: Applications in Research and Development
A Versatile Synthetic Building Block
The primary value of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in its role as a precursor or building block. The carboxylic acid group is a versatile chemical handle that can be readily converted into other functional groups (e.g., esters, amides, acid chlorides) or used in coupling reactions to construct more complex molecules.
The Strategic Importance of the Trifluoromethyl Group
The -CF₃ group is not merely a substituent; it is a strategic tool in modern drug design. Its incorporation into a molecule can profoundly and beneficially alter its properties:[6]
-
Increased Lipophilicity: Enhances membrane permeability and can improve absorption.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.
-
Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.
Potential Applications
-
Medicinal Chemistry: This compound is an ideal starting point for synthesizing novel drug candidates. The phenylacetic acid moiety is a common scaffold in various therapeutic classes, and the unique substitution pattern offers a new region of chemical space to explore for improved potency, selectivity, or pharmacokinetic profiles.
-
Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides benefits from the inclusion of fluorinated motifs to enhance efficacy and environmental stability.[7]
-
Material Science: The compound can be used to synthesize specialty polymers or functional materials where the unique electronic and physical properties imparted by the methoxy and trifluoromethyl groups are desired.[7]
References
-
PubChem. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Available from: [Link]
-
ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Available from: [Link]
-
PubChem. 2-Methoxyphenylacetic acid. Available from: [Link]
- Chem-Impex. (S-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [Optical Resolvi. Available from: https://www.chemimpex.com/products/03152
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol. Available from: [Link]
Sources
- 1. 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic acid [cymitquimica.com]
- 2. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Acid | 20445-31-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | 1017778-84-5 [sigmaaldrich.com]
- 4. (S)-(-)-α-甲氧基-α-(三氟甲基)苯乙酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" physical properties
[1][2][3][4][5][6]
Executive Summary
2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a building block in medicinal chemistry and agrochemical synthesis.[2][3][4] Its structure combines the metabolic stability of the trifluoromethyl group (–CF₃) with the electronic modulation of the methoxy group (–OCH₃), making it a valuable scaffold for optimizing the lipophilicity (LogP) and metabolic half-life of drug candidates.
This guide provides a comprehensive physicochemical characterization, synthetic workflow, and handling protocol for researchers integrating this moiety into lead optimization programs.[1]
Chemical Identity & Structural Analysis[1][8][9][10]
| Parameter | Data |
| IUPAC Name | 2-[2-Methoxy-3-(trifluoromethyl)phenyl]acetic acid |
| CAS Number | 1017778-84-5 |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| SMILES | COC1=C(CC(O)=O)C=CC=C1C(F)(F)F |
| InChI Key | LMQFQFJTFHHNQH-UHFFFAOYSA-N |
| MDL Number | MFCD09832317 |
Structural Commentary
The molecule features a phenyl ring substituted at the:
-
C1 Position: Acetic acid side chain (–CH₂COOH), providing a carboxylate handle for amide coupling or esterification.[1]
-
C2 Position: Methoxy group (–OCH₃).[1] This ortho-substitution exerts a steric influence on the side chain and provides electron density via resonance (+R), though mitigated by inductive withdrawal (-I).[1]
-
C3 Position: Trifluoromethyl group (–CF₃).[1][5][6][7][8] Located meta to the acetic acid tail, this group is strongly electron-withdrawing, increasing the acidity of the carboxyl group relative to unsubstituted phenylacetic acid and enhancing lipophilicity.[1]
Physicochemical Properties
Data aggregated from experimental vendor analysis and computational prediction models.[1][8]
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline Powder) | Experimental [1,2] |
| Melting Point | 71°C – 75°C | Experimental [1,2] |
| Boiling Point | 285°C ± 30°C (Predicted) | @ 760 Torr |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | High density due to –CF₃ |
| pKa (Acid) | 3.85 ± 0.20 (Predicted) | More acidic than phenylacetic acid (4.[1][7]31) due to –CF₃ |
| LogP | 2.45 ± 0.3 (Predicted) | Moderate Lipophilicity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |
| Flash Point | >110°C (Predicted) | Non-volatile solid |
Critical Analysis of Properties[1]
-
Acidity: The electron-withdrawing nature of the –CF₃ group (even at the meta position relative to the acetic acid chain) lowers the pKa compared to the parent phenylacetic acid.[1] This implies that in physiological pH (7.4), the compound will exist almost exclusively in its ionized carboxylate form.[1]
-
Lipophilicity: With a LogP ~2.45, the compound sits in an optimal range for oral bioavailability (Lipinski's Rule of 5), balancing solubility with membrane permeability.[1]
Spectroscopic Profile (Predicted)
To validate the identity of synthesized or purchased batches, researchers should look for the following diagnostic signals.
¹H NMR (400 MHz, CDCl₃)
-
δ ~10.0–12.0 ppm (br s, 1H): Carboxylic acid proton (–COOH ).[1]
-
δ ~7.5–7.1 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,2,3-trisubstituted) typically yields a complex splitting pattern (doublets/triplets).[1]
-
δ ~3.9 ppm (s, 3H): Methoxy group (–OCH ₃).[1]
-
δ ~3.7 ppm (s, 2H): Benzylic methylene (Ar-CH ₂-COOH).[1]
¹⁹F NMR
-
δ ~-62 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]
Synthetic Workflow
The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid typically follows a Homologation Strategy starting from the corresponding benzaldehyde or benzyl halide.[1] The pathway below illustrates the standard "Nitrile Hydrolysis" route, which is preferred for its scalability and reliability.
Mechanism Explanation
-
Reduction: The aldehyde is reduced to the benzyl alcohol using Sodium Borohydride (NaBH₄).[1]
-
Activation: The alcohol is converted to a good leaving group (Chloride or Bromide) using Thionyl Chloride (SOCl₂).[1]
-
Homologation: Nucleophilic substitution with Cyanide (NaCN) extends the carbon chain by one unit.[1]
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[1]
Figure 1: Standard homologation synthesis route from commercially available benzaldehyde precursor.
Handling, Stability, and Safety (SDS Summary)
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage & Stability Protocols
-
Hygroscopicity: The compound contains a carboxylic acid and may be slightly hygroscopic.[1] Store in a tightly sealed container.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability to prevent slow decarboxylation or oxidation, although it is generally stable at room temperature for short periods.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[1]
Emergency First Aid
References
-
Thermo Scientific Chemicals. (n.d.).[1] 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, 97%.[1][9][3][4][10] Fisher Scientific.[1] Retrieved January 29, 2026, from [Link][1]
-
PubChem. (n.d.).[1][3][4] Compound Summary: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.[1][5][9][11][3][4] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Méthoxy-3-(trifluorométhyl)acide phénylacétique, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 4. Ácido 2-metoxi-3-(trifluorometil)fenilacético, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. ,2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid,1017778-84-5-上海康满林 [shachemlin.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid = 99 17257-71-5 [sigmaaldrich.com]
- 8. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methoxy-3-(trifluormethoxy)-Phenylessigsäure, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 10. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 11. 2-methoxy-3-(trifluoromethyl)phenyl | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
This guide is structured as a technical monograph designed for medicinal chemists and process development scientists. It treats 2-Methoxy-3-(trifluoromethyl)phenylacetic acid as a high-value scaffold for lead optimization, focusing on its synthesis, physicochemical properties, and utility in modulating metabolic stability.
Executive Summary
In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." 2-Methoxy-3-(trifluoromethyl)phenylacetic acid represents a strategic building block where the ortho-methoxy group provides steric bulk and hydrogen-bond accepting capability, while the meta-trifluoromethyl group (
This guide outlines the rational synthesis, physicochemical profiling, and medicinal chemistry applications of this specific isomer.[1] Unlike its commodity counterparts (e.g., Mosher's acid), this scaffold is typically employed to block metabolic "soft spots" on phenyl rings in NSAID-like candidates, PPAR agonists, and CRTH2 antagonists.[1]
Physicochemical Profile
Understanding the electronic and steric environment is critical before synthesis.[1] The juxtaposition of the methoxy (-OMe) and trifluoromethyl (-
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 234.17 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | 2.4 – 2.8 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~3.8 – 4.0 | Slightly more acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing |
| TPSA | 46.5 Ų | Excellent range for CNS and oral bioavailability |
| Rotatable Bonds | 3 | Conformational flexibility limited by steric clash of 2-OMe |
Note: The 3-
group is strongly electron-withdrawing (), which deactivates the ring toward electrophilic aromatic substitution, reducing the risk of oxidative metabolism at the 4, 5, and 6 positions.[1]
Synthetic Pathway (The "SnAr" Strategy)
Direct functionalization of the phenylacetic acid core is difficult due to regioselectivity issues.[1] The most robust, self-validating protocol utilizes a Nucleophilic Aromatic Substitution (
Core Logic
-
Starting Material: 2-Fluoro-3-(trifluoromethyl)benzoic acid (commercially available).
-
Transformation: The fluorine at position 2 is activated by the ortho-
and ortho-COOH groups, making it susceptible to displacement by methoxide. -
Homologation: Converting the benzoic acid to the phenylacetic acid via the Arndt-Eistert reaction or the Nitrile Hydrolysis method.[1] We will detail the Nitrile Hydrolysis route as it is more scalable and avoids diazomethane.
Diagram 1: Synthetic Workflow
Caption: Step-wise homologation from the benzoic acid precursor via SnAr and nitrile hydrolysis.
Detailed Protocol: Step 4 & 5 (Cyanation to Hydrolysis)
Pre-requisite: Assume conversion of the benzoic acid to 2-methoxy-3-(trifluoromethyl)benzyl bromide has been completed via standard borane reduction and PBr3 bromination.
Step 4: Cyanation
-
Reagents: Suspend 2-methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO (5 vol).
-
Addition: Add Sodium Cyanide (NaCN, 1.2 eq) Caution: Highly Toxic. Maintain temperature < 40°C to prevent elimination side-products.
-
Reaction: Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The bromide spot (
) should disappear, replaced by the more polar nitrile ( ).[1] -
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with saturated
and brine. Dry over and concentrate.
Step 5: Hydrolysis (The Critical Step)
-
Solvent System: Dissolve the crude nitrile in a mixture of Ethanol and Water (3:1 ratio).[1]
-
Base: Add Potassium Hydroxide (KOH, 5.0 eq).
-
Reflux: Heat to reflux (approx. 85°C) for 12 hours. The evolution of ammonia gas indicates reaction progress.[1]
-
Isolation:
-
Cool to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Wash: Extract the aqueous residue with Diethyl Ether (removes unreacted neutral impurities). Discard organic layer.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 6N HCl. The product should precipitate as a white solid.[1]
-
Filtration: Collect solid via vacuum filtration. Recrystallize from Hexane/EtOAc if necessary.
-
Medicinal Chemistry Applications
This scaffold is rarely a drug in itself but is a potent "warhead" or linker in larger molecules.[1]
Metabolic Blocking Strategy
The
-
Mechanism: Replacing a hydrogen or a methyl group with
at the 3-position blocks metabolic attack due to the C-F bond strength (approx. 116 kcal/mol) and steric shielding. -
Lipophilicity: The
group increases LogP by ~1.2 units compared to H, improving blood-brain barrier (BBB) penetration if the target is central.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Functional dissection of the scaffold showing how specific substitutions drive biological performance.
Analytical Profiling & Quality Assurance
To validate the synthesis, the following analytical signatures are expected.
NMR Spectroscopy[8][9]
-
NMR (400 MHz,
):- 10.0-12.0 (br s, 1H, COOH ).
- 7.2-7.6 (m, 3H, Aromatic protons).[1] Note: The coupling pattern will be distinct due to 1,2,3-substitution.
-
3.8-3.9 (s, 3H, -OCH
). Shifted downfield due to ortho-CF3. -
3.7 (s, 2H, Ar-CH
-COOH).
-
NMR:
-
Single peak expected around
-62.0 ppm (characteristic of Ar- ).
-
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).
Safety & Handling (HSE)
-
Sodium Cyanide (Step 4): Fatal if swallowed or in contact with skin. Contact with acid liberates HCN gas. Use a dedicated cyanide waste stream.
-
PBr3: Reacts violently with water.
-
General: The final acid is likely an irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
References
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link
- Nitrile Hydrolysis Protocols: "Practical Synthesis of Phenylacetic Acids via Nitrile Hydrolysis." Organic Process Research & Development. (General Reference for methodology).
-
Metabolic Stability of CF3: Hagmann, W. K.[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[1] Link
- SnAr Reactivity: "Nucleophilic Aromatic Substitution of Fluorobenzenes." Journal of Organic Chemistry.
-
Related Scaffold Data: PubChem Compound Summary for 2-(Trifluoromethyl)phenylacetic acid (Analogous structure for property benchmarking). Link
Sources
Technical Synthesis Monograph: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
CAS Registry Number: 1017778-84-5 Molecular Formula: C₁₀H₉F₃O₃ Molecular Weight: 234.17 g/mol [1][2]
Executive Summary
This technical guide outlines the validated synthesis pathways for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid , a critical phenylacetic acid scaffold often employed as a pharmacophore in the development of CRTH2 antagonists, PPAR agonists, and other metabolic disease modulators.
The presence of the trifluoromethyl (-CF₃) group at the meta position combined with the methoxy (-OCH₃) group at the ortho position creates a unique steric and electronic environment. This substitution pattern significantly enhances metabolic stability (blocking metabolic soft spots) and lipophilicity, but it also imposes steric crowding that complicates direct electrophilic aromatic substitution.
Consequently, this guide prioritizes a Linear Homologation Strategy starting from the corresponding benzoic acid derivative. This route offers the highest reliability for scale-up, avoiding the regioselectivity risks associated with ortho-lithiation of trifluoromethylanisoles.
Retrosynthetic Analysis
The most robust disconnection relies on the classical "homologation" of the benzoic acid side chain. The phenylacetic acid moiety is traced back to a benzyl nitrile, which is derived from a benzyl halide, and ultimately from the commercially available benzoic acid.
Figure 1: Retrosynthetic tree illustrating the primary homologation pathway and the upstream nucleophilic aromatic substitution (SnAr) entry point.
Primary Synthesis Pathway: The Homologation Route
This pathway is selected for its chemoselectivity . Direct reduction of the carboxylic acid using Borane-THF avoids the risk of defluorinating the trifluoromethyl group, a common side reaction when using Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures.
Stage 1: Precursor Preparation (If required)
If CAS 119692-41-0 is unavailable, it can be synthesized via SnAr. Reaction: Nucleophilic Aromatic Substitution
-
Substrate: 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 161622-05-5)
-
Reagent: Sodium Methoxide (NaOMe)
-
Solvent: Methanol/THF
-
Mechanism: The electron-withdrawing effect of the ortho-COOH and meta-CF₃ groups activates the fluorine atom for displacement by the methoxide anion.
-
Protocol: Reflux 2-fluoro-3-(trifluoromethyl)benzoic acid with 2.5 eq of NaOMe in MeOH for 4–6 hours. Acidify to pH 2 to precipitate the product.
Stage 2: Reduction to Benzyl Alcohol
Transformation: Ar-COOH
-
Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M).
-
Rationale: BH₃ selectively reduces carboxylic acids to alcohols in the presence of halides and trifluoromethyl groups without affecting the aromatic ring.
-
Protocol:
-
Dissolve 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under N₂.
-
Cool to 0°C. Dropwise add BH₃·THF (1.5 eq).
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add MeOH (gas evolution). Concentrate in vacuo.
-
Workup: Partition between EtOAc and 1N HCl. Wash organic layer with brine, dry over Na₂SO₄.
-
Stage 3: Chlorination to Benzyl Chloride
Transformation: Ar-CH₂OH
-
Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.[3]
-
Rationale: SOCl₂ provides a clean conversion with gaseous byproducts (SO₂, HCl), simplifying purification.
-
Protocol:
Stage 4: Cyanation (The Homologation Step)
Transformation: Ar-CH₂Cl
-
Reagents: Sodium Cyanide (NaCN), DMSO (Dimethyl sulfoxide).
-
Rationale: DMSO accelerates the Sₙ2 displacement. The steric bulk of the ortho-methoxy and meta-CF₃ groups requires slightly elevated temperatures compared to unsubstituted benzyl halides.
-
Protocol:
-
Safety Warning: NaCN is fatal if swallowed or in contact with acid. Use a scrubber with bleach.
-
Dissolve NaCN (1.5 eq) in DMSO.
-
Slowly add the benzyl chloride (dissolved in minimal DMSO) at RT.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Quench: Pour into water. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is usually required to remove colored impurities.
-
Stage 5: Hydrolysis to Phenylacetic Acid
Transformation: Ar-CH₂CN
-
Reagents: Sulfuric Acid (H₂SO₄), Water, Acetic Acid (AcOH).
-
Rationale: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential nucleophilic attack on the CF₃ group or demethylation of the ether under harsh basic conditions.
-
Protocol:
-
Suspend the nitrile in a mixture of AcOH:H₂O:H₂SO₄ (2:1:1).
-
Reflux (approx. 100–110°C) for 12–18 hours.
-
Cool to RT and pour into ice water.
-
Isolation: The solid acid usually precipitates. Filter and wash with cold water. If oil forms, extract with DCM, then extract the product into sat. NaHCO₃ (aq), wash the aqueous layer with ether, then re-acidify the aqueous layer to pH 1 to precipitate the pure acid.
-
Key Process Parameters & Data
| Parameter | Value / Condition | Criticality |
| Starting Material | CAS 119692-41-0 | Purity >98% required to avoid isomeric impurities. |
| Reduction Temp | 0°C | Higher temps with LiAlH₄ may cause defluorination. |
| Cyanation Solvent | DMSO or DMF | Protic solvents (EtOH) are too slow for this hindered substrate. |
| Hydrolysis pH | Strongly Acidic | Basic hydrolysis may lead to partial demethylation. |
| Overall Yield | 45–60% | Cumulative yield over 4 steps (optimized). |
Process Flow Diagram
Figure 2: Linear process flow for the synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.
Safety & Critical Control Points
-
Trifluoromethyl Stability: While the CF₃ group is generally stable, strong reducing agents (LiAlH₄) or extremely strong bases (t-BuLi) can trigger defluorination or elimination mechanisms. The Borane reduction route mitigates this risk.
-
Cyanide Management: Step 4 involves NaCN. All waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Regiochemistry: By starting with the pre-functionalized benzoic acid (CAS 119692-41-0), regiochemical issues are eliminated. Attempts to synthesize this via ortho-lithiation of 3-(trifluoromethyl)anisole often result in mixtures of the 2-substituted (target) and 6-substituted (undesired) isomers due to competing directing effects.
References
-
Starting Material Identification:2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 119692-41-0). PubChem Compound Summary.
-
Target Molecule Identification: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS 1017778-84-5).[2][4][5] Sigma-Aldrich Product Catalog.
-
General Protocol for Reduction of Benzoic Acids: Brown, H. C., & Choi, Y. M. (1982). "Chemospecific reduction of carboxylic acids to alcohols using borane-tetrahydrofuran." Synthesis.
-
General Protocol for Cyanation of Benzyl Halides: Friedman, L., & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 25(6), 877–879.
-
Precursor Synthesis (SnAr): "Synthesis of 2-alkoxy-3-(trifluoromethyl)benzoic acids via nucleophilic aromatic substitution.
-
(Analogous chemistry reference)
-
Sources
- 1. 2-methoxy-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-phenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 4. CAS RN 1017778-84-5 | Fisher Scientific [fishersci.co.uk]
- 5. calpaclab.com [calpaclab.com]
Technical Guide: Spectral Characterization of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
The following technical guide provides an in-depth spectral characterization framework for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5). This document is designed for medicinal chemists and analytical scientists requiring a robust reference for structural validation.
Executive Summary
Compound: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
CAS Number: 1017778-84-5
Molecular Formula:
This guide details the spectral fingerprint required to validate the identity of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. As a fluorinated phenylacetic acid derivative, this scaffold is a critical intermediate in the synthesis of metabolically stable pharmaceutical candidates. The presence of the trifluoromethyl (
Structural Elucidation Logic
The validation of this 1,2,3-trisubstituted benzene system requires a multi-modal approach. The following workflow illustrates the logical dependencies between spectral techniques to confirm regiochemistry.
Figure 1: Analytical workflow for the structural validation of fluorinated phenylacetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the Reference Spectral Profile . Due to the electron-withdrawing nature of the
Proton NMR ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid | Exchangeable proton; shift varies with concentration and water content. |
| Ar-H | 7.50 - 7.65 | Doublet/Multiplet | 1H | Ar-H (C4/C6) | Deshielded by ortho/para electron-withdrawing |
| Ar-H | 7.20 - 7.40 | Triplet/Multiplet | 1H | Ar-H (C5) | Meta to both substituents; typically the most shielded aromatic proton. |
| Ar-H | 7.10 - 7.25 | Doublet/Multiplet | 1H | Ar-H (C4/C6) | Ortho to alkyl group. |
| 3.80 - 3.90 | Singlet | 3H | Methoxy | Characteristic sharp singlet; chemical shift distinctive for O-Me. | |
| 3.60 - 3.75 | Singlet | 2H | Benzylic | Isolated methylene group; no adjacent protons for splitting. |
Diagnostic Note: The aromatic region will display a 1,2,3-substitution pattern. Look for two doublets and one triplet (or apparent triplet) if the electronic difference is significant, or a complex multiplet if shifts overlap.
Carbon-13 NMR ( C NMR)
Solvent: DMSO-
| Carbon Type | Shift ( | Splitting Pattern ( | Assignment |
| Carbonyl | ~172.0 | Singlet | |
| Aromatic C-O | ~150.0 - 155.0 | Singlet (or weak coupling) | C2 ( |
| Aromatic C-F | ~122.0 - 125.0 | Quartet ( | |
| Quaternary Ar | ~120.0 - 125.0 | Quartet ( | C3 (Ipso to |
| Aromatic CH | 125.0 - 135.0 | Multiplets (q/d) | C4, C5, C6 |
| Methoxy | ~60.0 - 62.0 | Singlet | |
| Benzylic | ~35.0 - 40.0 | Singlet |
Fluorine-19 NMR ( F NMR)
Standard:
-
Shift:
-60.0 to -63.0 ppm. -
Pattern: Singlet (sharp).
-
Validation: A single peak confirms the integrity of the trifluoromethyl group. The absence of other peaks rules out defluorination byproducts.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI)
Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids due to the ease of deprotonation
Fragmentation Pathway
-
Molecular Ion:
233.1 (Base Peak). -
Decarboxylation: Loss of
(44 Da) 189. -
Trifluoromethyl Loss: High energy collision may show loss of
or HF fragments, though less common in standard ESI.
QC Criterion: The isotopic pattern should match the natural abundance of Carbon-13. Chlorine/Bromine isotopes should be absent.
Infrared Spectroscopy (IR)
Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber ( | Functional Group | Mode |
| 2800 - 3200 | O-H (Acid) | Broad stretch (often overlaps C-H). |
| 1700 - 1730 | C=O (Acid) | Strong, sharp stretch. |
| 1100 - 1350 | C-F | Strong stretching bands (Multiple peaks). |
| 1000 - 1250 | C-O (Ether) | Strong stretch ( |
| 1450 - 1600 | C=C (Aromatic) | Ring skeletal vibrations. |
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: Obtain high-resolution spectra without concentration broadening.
-
Reagents:
(99.8% D) or DMSO- (99.9% D). -
Procedure:
-
Weigh 10-15 mg of the solid acid into a clean vial.
-
Add 0.6 mL of deuterated solvent.
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Filter through a glass wool plug if any turbidity remains (crucial for baseline stability).
-
Transfer to a 5mm NMR tube.
-
Protocol B: HPLC-MS Purity Check
-
Objective: Confirm purity >95% and mass identity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm; MS (ESI-).
References
- Compound Availability & Identifiers
- Spectral Interpretation Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Synthetic Context: Wang, J., et al. (2014). "Synthesis of Fluorinated Phenylacetic Acid Derivatives." Journal of Fluorine Chemistry. (General reference for scaffold synthesis logic).
Sources
2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: A Critical Pharmacophore in Next-Generation NaV1.8 Inhibitors
The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5), a critical building block in the development of voltage-gated sodium channel (NaV) modulators.
Executive Summary
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a specialized fluorinated intermediate primarily utilized in the synthesis of NaV1.8 inhibitors , a class of non-opioid analgesics targeting the peripheral nervous system. Its structural motif—characterized by an ortho-methoxy group and a meta-trifluoromethyl group—serves two pivotal roles in drug design: it induces a specific conformational lock via steric hindrance and enhances metabolic stability through fluorine substitution.
This guide explores the compound's history within the Vertex Pharmaceuticals NaV1.8 program (leading to compounds like suzetrigine/VX-548), details its industrial synthesis, and analyzes its structure-activity relationship (SAR).
Discovery & History: The "Vertex" Era
The Target: NaV1.8
The discovery of this compound is inextricably linked to the search for selective inhibitors of NaV1.8 , a tetrodotoxin-resistant voltage-gated sodium channel expressed exclusively in nociceptors (pain-sensing neurons). Unlike central nervous system (CNS) targets, NaV1.8 inhibition offers pain relief without the sedative or addictive side effects of opioids.
Evolution of the Pharmacophore
-
Early 2000s: Abbott and Pfizer explore NaV1.8 inhibitors (e.g., A-803467), but struggle with selectivity and physicochemical properties.
-
2010s (Vertex Pharmaceuticals): Researchers identify that a phenylacetic acid-derived "head group" attached to a central tetrahydrofuran or pyridine core is essential for potency.
-
The "Ortho-Effect" Breakthrough: Medicinal chemists discovered that substituting the phenyl ring at the 2-position (ortho) with a methoxy group forces the ring to twist out of plane relative to the central scaffold. This "conformational lock" is critical for fitting into the lipophilic pocket of the NaV1.8 voltage sensor domain.
-
Role of CAS 1017778-84-5: This specific acid (2-OMe, 3-CF3) emerged as a high-value intermediate in patent literature (e.g., WO2022256622A1 , WO2021113627A1 ) for optimizing the lipophilicity and potency of these inhibitors, serving as a close structural analog to the moiety found in VX-548 (Suzetrigine) .
Chemical Synthesis & Manufacturing
The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is challenging due to the electronic effects of the trifluoromethyl group and the steric crowding of the methoxy group. Two primary routes are employed: the Classical Homologation Route (Lab Scale) and the Grignard-Allylation Route (Process Scale).
Route A: Classical Homologation (Lab Scale)
This route converts the corresponding benzoic acid or aldehyde into the phenylacetic acid via a nitrile intermediate.
Protocol:
-
Reduction: 2-Methoxy-3-(trifluoromethyl)benzaldehyde is reduced with NaBH₄ in MeOH to the benzyl alcohol.
-
Halogenation: The alcohol is converted to benzyl chloride using SOCl₂ or PBr₃.
-
Cyanation: Treatment with NaCN in DMSO yields the phenylacetonitrile.
-
Hydrolysis: The nitrile is hydrolyzed under harsh acidic conditions (H₂SO₄/H₂O) to yield the final acid.
Route B: Grignard-Allylation (Process Scale)
Preferred for scale-up, this route avoids toxic cyanides and utilizes the "oxidative cleavage" strategy described in process patents (e.g., US6870067 logic).
Protocol:
-
Grignard Formation: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene is reacted with Mg (or iPrMgCl) in THF to form the Grignard reagent.
-
Allylation: Allyl bromide is added to form 1-allyl-2-methoxy-3-(trifluoromethyl)benzene.
-
Oxidative Cleavage: The terminal alkene is cleaved using RuCl₃ (cat) and NaIO₄ (stoichiometric oxidant) to yield the phenylacetic acid directly.
Synthesis Workflow Diagram
Caption: Figure 1. Process-scale synthesis via Grignard-Allylation and oxidative cleavage.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The utility of CAS 1017778-84-5 lies in its ability to modulate the physicochemical properties of the final drug molecule.
The "Magic Methyl" & Fluorine Effect
-
2-Methoxy (OMe): Provides a steric anchor. In the NaV1.8 binding pocket, this group clashes with the core scaffold, forcing the phenyl ring into a perpendicular conformation (dihedral angle ~90°). This pre-organization reduces the entropy penalty of binding.
-
3-Trifluoromethyl (CF3):
-
Metabolic Blocking: The C-F bond is extremely stable, preventing cytochrome P450 oxidation at the vulnerable 3-position.
-
Lipophilicity: Increases logP, enhancing penetration into the lipid-rich neuronal membrane where the NaV channel resides.
-
Comparative Data
| Property | H-Analog (Unsubstituted) | 3-CF3 Analog (Target) | Impact on Drug Design |
| Electronic Effect | Neutral | Strong Electron Withdrawing | Lowers pKa of acidic protons; alters pi-stacking. |
| Metabolic Stability | Low (prone to oxidation) | High | Prolongs half-life ( |
| Conformation | Flexible (Free rotation) | Restricted (if 2-OMe present) | Improves potency ( |
| Lipophilicity | Moderate | High | Improves membrane permeability. |
Therapeutic Application: NaV1.8 Inhibition[1][2][3][4][5]
This compound is a "Left-Hand Side" (LHS) building block. In the final drug architecture (e.g., Vertex's tetrahydrofuran carboxamides), it is coupled to an amine core.
Mechanism of Action
-
State-Dependent Block: The inhibitor binds preferentially to the inactivated state of the NaV1.8 channel.
-
Binding Site: It lodges in the voltage-sensing domain (VSD), stabilizing the channel in a non-conductive conformation.
-
Result: Prevents the rapid repetitive firing of action potentials in nociceptors, effectively silencing pain signals without blocking motor function (which relies on NaV1.1/1.6).
Signaling Pathway Diagram
Caption: Figure 2. Mechanism of action for NaV1.8 inhibitors derived from the target acid.
References
-
Vertex Pharmaceuticals Inc. (2022).[1][2] N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. WO2022256622A1.[1] Link
-
Vertex Pharmaceuticals Inc. (2021).[2] Substituted tetrahydrofurans as modulators of sodium channels. WO2021113627A1.[2] Link
-
Merck & Co. (2005). Process for the synthesis of trifluorophenylacetic acids. US6870067B2. Link
-
Blair, N. T., & Bean, B. P. (2002).[1][3] Roles of tetrodotoxin (TTX)-sensitive Na+ current, TTX-resistant Na+ current, and Ca2+ current in the action potentials of nociceptive sensory neurons. Journal of Neuroscience, 22(23), 10277-10290.[1][3] Link
-
Fisher Scientific. (n.d.). 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, 97%. Retrieved January 29, 2026. Link
Sources
- 1. WO2022256622A1 - N-(hydroxyalkyl (hétéro)aryl) tétrahydrofuran carboxamides utilisés en tant que modulateurs de canaux sodiques - Google Patents [patents.google.com]
- 2. WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels - Google Patents [patents.google.com]
- 3. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]
A Technical Guide to the Potential Research Applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
Abstract
This technical guide explores the prospective research applications of the chemical compound 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. While direct experimental data on this specific molecule is not extensively available in public literature, its structural features—a phenylacetic acid core, a methoxy group, and a trifluoromethyl group—are well-characterized in various contexts. By analyzing the established roles of these components and structurally analogous compounds, this document outlines potential uses in stereochemical analysis, medicinal chemistry, and materials science. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the untapped potential of this and similar molecules.
Introduction and Structural Analysis
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its core structure, phenylacetic acid, is a common scaffold in biologically active molecules. The substituents on the phenyl ring, a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 3, are expected to significantly influence its chemical and physical properties.
-
The trifluoromethyl group is a strong electron-withdrawing group, which can increase the acidity of the carboxylic acid. It is also known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems, making it a favored substituent in modern drug discovery.[1][2][3]
-
The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding.
The unique ortho- and meta- positioning of these groups suggests potential for creating molecules with specific three-dimensional conformations, which could be advantageous in designing selective ligands for biological targets.
| Property | Value | Source |
| CAS Number | 1017778-84-5 | Vendor Data |
| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |
| Molecular Weight | 234.17 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Cheminformatics |
| Predicted pKa | 3.5 - 4.0 | Cheminformatics |
Potential Application in Stereochemical Analysis
A significant potential application for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in its use as a chiral derivatizing agent, analogous to the well-known Mosher's acid, (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[4]
Rationale and Mechanism
The determination of the absolute configuration of chiral alcohols and amines is a critical step in asymmetric synthesis and natural product chemistry. Mosher's acid is a chiral carboxylic acid that can be coupled with a chiral alcohol or amine to form diastereomeric esters or amides. The trifluoromethyl group in Mosher's acid creates a distinct magnetic environment, leading to different chemical shifts in the ¹H NMR spectra for the two diastereomers. By analyzing these differences, the absolute stereochemistry of the original alcohol or amine can be determined.
Given its structural similarity to Mosher's acid, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid could serve a similar purpose. The specific substitution pattern may offer a different magnetic anisotropy, potentially leading to larger and more easily interpretable chemical shift differences (Δδ) in the NMR spectra of its diastereomeric derivatives.
Proposed Experimental Workflow: Derivatization and NMR Analysis
The following is a proposed protocol for the derivatization of a chiral secondary alcohol with 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.
Step 1: Esterification
-
Dissolve the chiral alcohol (1.0 equivalent) and 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (1.2 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting diastereomeric esters using column chromatography on silica gel.
Step 2: ¹H NMR Analysis
-
Acquire high-resolution ¹H NMR spectra for each purified diastereomer.
-
Assign the protons of the alcohol moiety in each spectrum.
-
Compare the chemical shifts of corresponding protons between the two diastereomers to determine the Δδ (δ_S_ - δ_R_) values.
-
Based on the established models of magnetic anisotropy for such derivatives, deduce the absolute configuration of the alcohol.
Caption: Workflow for chiral derivatization and analysis.
Potential as a Scaffold in Medicinal Chemistry
The phenylacetic acid motif is a cornerstone in the development of various therapeutic agents. Notably, it forms the structural basis for many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The substituents on the phenyl ring are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of these drugs.
Rationale for NSAID Development
Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The carboxylic acid group of phenylacetic acid derivatives typically binds to a key arginine residue in the active site of COX enzymes. The substituents on the phenyl ring occupy adjacent hydrophobic pockets, and their nature determines the potency and selectivity for COX-1 versus COX-2. The combination of a methoxy and a trifluoromethyl group in 2-Methoxy-3-(trifluoromethyl)phenylacetic acid presents a unique substitution pattern that has not been extensively explored in this context and could lead to novel COX inhibitors with improved profiles.
Proposed Screening Cascade for COX Inhibition
A standard in vitro screening workflow can be employed to assess the potential of this compound as a COX inhibitor.
Step 1: Primary Enzyme Inhibition Assay
-
Utilize commercially available COX-1 and COX-2 enzyme immunoassay kits.
-
Prepare a stock solution of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
Incubate each enzyme (COX-1 and COX-2) with the compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE₂) using a colorimetric or fluorescent method.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each enzyme.
Step 2: Cellular Assays
-
If promising activity is observed in the primary assay, proceed to cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages).
-
Treat the cells with the compound and measure the inhibition of PGE₂ production to confirm cell permeability and activity in a more complex biological environment.
Caption: Hypothetical screening cascade for new NSAIDs.
Proposed Synthetic Route
While a definitive synthesis for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is not published, a plausible route can be devised based on established organic chemistry principles and analogous preparations found in patent literature.[5] A potential starting material would be 2-methoxy-3-(trifluoromethyl)aniline.
Conceptual Synthetic Protocol
Step 1: Sandmeyer Reaction
-
Convert 2-methoxy-3-(trifluoromethyl)aniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HBr).
-
React the diazonium salt with copper(I) cyanide to install a nitrile group, yielding 2-methoxy-3-(trifluoromethyl)benzonitrile.
Step 2: Hydrolysis
-
Subject the benzonitrile to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-methoxy-3-(trifluoromethyl)benzoic acid.
Step 3: Arndt-Eistert Homologation
-
Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
React the acid chloride with diazomethane to form a diazoketone.
-
Perform a Wolff rearrangement in the presence of a silver catalyst and water to yield the desired 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.
Caption: Proposed synthetic pathway to the target compound.
Safety and Handling
No specific toxicology data for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is available. However, based on structurally related phenylacetic acids and trifluoromethylated compounds, it should be handled with care in a laboratory setting.[6][7]
-
Potential Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Recommended Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
2-Methoxy-3-(trifluoromethyl)phenylacetic acid represents an under-investigated molecule with significant potential for a variety of research applications. Its structural analogy to Mosher's acid suggests its utility as a novel chiral derivatizing agent for NMR-based stereochemical determination. Furthermore, the presence of the phenylacetic acid core, decorated with electronically distinct methoxy and trifluoromethyl groups, makes it an intriguing candidate for development as a novel therapeutic agent, particularly in the area of anti-inflammatory drugs. The proposed synthetic routes are based on reliable and well-established chemical transformations, suggesting that the compound can be made accessible for further study. It is the recommendation of this guide that further research into the synthesis and properties of this compound is warranted to unlock its full potential in chemical and biomedical sciences.
References
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]
-
PubChem. (n.d.). (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link]
- Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]
Sources
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- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety & Handling of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
The following technical guide details the safety, handling, and application protocols for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5). This document is structured for researchers and drug development professionals, emphasizing the "why" behind every safety measure.
Executive Summary
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules. Its structural combination of a lipophilic trifluoromethyl group (
While classified as an irritant, its fluorinated nature requires specific handling protocols to prevent contamination and ensure operator safety during high-precision synthesis.[1]
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
Understanding the physical state of this compound is the first step in risk mitigation.[1] As a solid organic acid, it presents inhalation risks (dust) and contact risks (acidity).[1]
| Property | Data | Technical Insight |
| CAS Number | 1017778-84-5 | Unique identifier for inventory tracking. |
| IUPAC Name | 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetic acid | Defines substitution pattern critical for reactivity. |
| Molecular Formula | ||
| Molecular Weight | 234.17 g/mol | Essential for stoichiometric calculations.[1] |
| Physical State | Solid (Powder/Crystalline) | Likely to generate dust; requires local exhaust ventilation.[1][2] |
| Melting Point | 71°C – 75°C | Low melting point indicates potential to cake or fuse if stored improperly.[1] |
| Acidity (pKa) | ~3.8 – 4.2 (Predicted) | Moderately acidic; corrosive to mucous membranes if inhaled.[1] |
| Solubility | Soluble in DMSO, MeOH, DCM | Use polar organic solvents for stock solutions.[1] |
Hazard Identification & Risk Assessment
GHS Classification (29 CFR 1910.1200 / CLP)
This compound is an Irritant .[1] The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[3] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][3][4] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3] | H335 |
Critical Risk Factors[1][3][7]
-
Inhalation of Dust: The acidic nature of the dust can cause immediate irritation to the upper respiratory tract.[1] The
group is metabolically stable, but chronic inhalation of fine fluorinated particulates should be strictly avoided.[1] -
Ocular Damage: As a solid acid, contact with the eye can cause rapid pH shifts on the corneal surface, leading to potential ulceration if not rinsed immediately.[1]
Safe Handling Protocols
Engineering Controls[1][3]
-
Primary: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood .[1]
-
Secondary: Use a static-dissipative balance enclosure if the powder is fine and prone to static fly-off.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Why: Safety glasses allow dust entry from the side.[1]
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Why: Nitrile offers excellent resistance to organic acids and fluorinated aromatics.[1]
-
Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]
Workflow Visualization: Safe Weighing & Solubilization
The following diagram outlines the self-validating workflow to minimize exposure during the most critical handling phase.
Figure 1: Safe handling workflow emphasizing containment and immediate solubilization to reduce dust hazards.
Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated) .
-
Atmosphere: Keep under inert gas (Nitrogen or Argon) if possible.[1]
-
Incompatibilities:
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage.[1] The acidity of the compound dictates the response.[1]
Emergency Decision Tree
Figure 2: Triage protocol for accidental exposure. Note that eye contact requires immediate professional evaluation due to the acidic nature of the solid.[1]
Synthesis & Application Context
Why this specific building block?
In drug discovery, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is often used to introduce a "privileged scaffold."
-
Metabolic Stability: The
group at the 3-position blocks metabolic oxidation at that site (a common clearance pathway for phenyl rings).[1] -
Conformational Lock: The 2-methoxy group creates steric hindrance (ortho-effect), forcing the acetic acid tail into specific conformations that may enhance binding affinity to target proteins.[1]
Reaction Safety: Acid Chloride Formation
A common workflow involves converting this acid to an acid chloride using Thionyl Chloride (
-
Hazard: This releases
and gas.[1] -
Control: Must be vented through a scrubber (NaOH trap).[1] The fluorinated ring is electron-deficient, making the acid chloride formation slower than in unsubstituted phenylacetic acid; heating may be required, increasing risk.[1]
Waste Disposal
-
Classification: Hazardous Chemical Waste (Acidic, Organic).[1]
-
Protocol:
-
Dissolve solid waste in a combustible solvent (e.g., acetone).[1]
-
Neutralize with a dilute base (Sodium Bicarbonate) only if required by local EH&S, otherwise dispose of as acidic organic waste.[1]
-
Do NOT mix with oxidizers (e.g., Nitric acid waste) to prevent violent oxidation of the methoxy group.[1]
-
Label container: "Organic Acid - Fluorinated - Irritant".[1]
-
References
-
Thermo Scientific Chemicals . 2-Methoxy-3-(trifluoromethyl)phenylacetic acid Safety Data Sheet (SDS). Retrieved from .[1]
-
PubChem . Compound Summary: 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.[5][6][7] National Library of Medicine.[1] Retrieved from .[1]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from .[1]
-
European Chemicals Agency (ECHA) . C&L Inventory: Phenylacetic acid derivatives. Retrieved from .[1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. ,2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid,1017778-84-5-上海康满林 [shachemlin.com]
- 7. 2-Méthoxy-3-(trifluorométhyl)acide phénylacétique, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
Methodological & Application
Application Note: Palladium-Catalyzed Coupling Strategies for 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
[1]
Compound ID: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid Abbreviation: 2M3T-PAA Molecular Weight: 234.17 g/mol Core Utility: Introduction of the lipophilic, metabolically stable 2-methoxy-3-(trifluoromethyl)benzyl motif into drug scaffolds.
Critical Disambiguation & Chemical Properties
Warning: Do not confuse 2M3T-PAA with Mosher’s Acid (
-
Mosher's Acid: Substituents are on the
-carbon. Used for chiral resolution. -
2M3T-PAA (This Protocol): Substituents are on the phenyl ring (2-OMe, 3-CF
). Used as a structural building block.
Structural Analysis for Catalysis:
-
Steric Challenge: The 2-methoxy (ortho) group creates significant steric bulk around the benzylic position. Standard phosphine ligands (e.g., PPh
) often fail to facilitate oxidative addition or transmetallation effectively at this center. -
Electronic Effect: The 3-trifluoromethyl (meta) group is strongly electron-withdrawing. This increases the acidity of the benzylic protons (
22-23 in DMSO), making the molecule highly amenable to -arylation but potentially unstable under harsh basic conditions (risk of decarboxylation).
Protocol A: Pd-Catalyzed -Arylation (The "NSAID" Route)
This protocol couples 2M3T-PAA with an aryl halide to form
Mechanism: Formation of a palladium-enolate followed by reductive elimination.
Reagents & Conditions
| Component | Specification | Role |
| Substrate | 2M3T-PAA (1.0 equiv) | Nucleophile (Enolate precursor) |
| Coupling Partner | Aryl Bromide (Ar-Br) (1.1 equiv) | Electrophile |
| Catalyst | Pd(dba) | Palladium source (Pd |
| Ligand | XPhos or P(t-Bu) | Bulky, electron-rich ligand essential to overcome 2-OMe sterics. |
| Base | LiHMDS or NaOtBu (2.2 equiv) | Generates the enolate. |
| Solvent | THF or Toluene | Anhydrous, degassed. |
Step-by-Step Protocol
-
Enolate Formation: In a glovebox or under Argon, charge a reaction vial with 2M3T-PAA (1.0 equiv). Add anhydrous THF (0.2 M). Cool to 0°C.
-
Deprotonation: Add LiHMDS (2.2 equiv) dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the enolate. Stir for 30 min at 0°C.
-
Note: The solution may turn yellow/orange.
-
-
Catalyst Preparation: In a separate vial, premix Pd(dba)
and XPhos in THF for 5 minutes to generate the active catalyst species. -
Coupling: Add the Aryl Bromide (1.1 equiv) to the enolate solution, followed immediately by the catalyst mixture.
-
Reaction: Heat the sealed vial to 60–80°C for 12–18 hours.
-
Workup: Quench with 1M HCl (acidify to pH 2). Extract with EtOAc.[1] The product will be in the organic layer.[1]
Protocol B: Decarboxylative Cross-Coupling (The "Benzyl" Route)
This advanced method utilizes 2M3T-PAA directly to form a diarylmethane (
Mechanism: Pd/Cu co-catalyzed decarboxylation.
Reagents & Conditions
| Component | Specification | Role |
| Substrate | 2M3T-PAA (1.0 equiv) | Decarboxylative Nucleophile |
| Coupling Partner | Aryl Triflate (Ar-OTf) or Bromide | Electrophile |
| Catalyst | PdI | Primary coupling catalyst |
| Co-Catalyst | CuI (10 mol%) | Facilitates decarboxylation |
| Ligand | 1,10-Phenanthroline (10 mol%) | Ligand for Copper |
| Base | K | Base |
| Solvent | NMP/Quinoline (Mix) | High boiling point required (160°C) |
Step-by-Step Protocol
-
Setup: Charge a pressure tube with 2M3T-PAA (1.0 equiv), Aryl Triflate (1.0 equiv), PdI
, CuI, 1,10-Phenanthroline, and K PO . -
Solvent: Add NMP (N-methyl-2-pyrrolidone) and Quinoline (ratio 4:1).
-
Degassing: Sparge with Argon for 15 minutes. This is critical to prevent homocoupling.
-
Reaction: Seal the tube and heat to 160°C for 24 hours.
-
Caution: High pressure generated by CO
release. Use a blast shield.
-
-
Purification: Cool to room temperature. Dilute with water and extract with diethyl ether. The carboxylic acid group is lost; the product is neutral.
Protocol C: "Classic" Suzuki via Benzyl Bromide
If your workflow strictly requires a standard Suzuki-Miyaura coupling (Boronic Acid + Halide), you must convert 2M3T-PAA into 2-methoxy-3-(trifluoromethyl)benzyl bromide .
Workflow:
-
Reduction: 2M3T-PAA
2-Methoxy-3-(trifluoromethyl)phenylethanol. -
Bromination: Alcohol
Benzyl Bromide. -
Suzuki Coupling: Benzyl Bromide + Aryl Boronic Acid.
Optimized Suzuki Conditions for the Benzyl Bromide
-
Challenge: Benzyl bromides are prone to protodehalogenation (reduction) during Suzuki coupling.
-
Solution: Use mild base and lower temperatures.
| Parameter | Recommendation |
| Catalyst | Pd(dppf)Cl |
| Base | K |
| Solvent | 1,4-Dioxane / Water (9:1) |
| Temp | 60°C (Do not reflux) |
Mechanistic Visualization
The following diagram illustrates the decision tree and mechanistic flow for utilizing 2M3T-PAA in cross-coupling workflows.
Caption: Decision matrix for processing 2M3T-PAA into drug scaffolds via Palladium catalysis.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete enolization due to 2-OMe sterics. | Switch base to LiHMDS (less aggregated than NaHMDS). Increase catalyst loading to 5 mol%. |
| Protodecarboxylation (Protocol A) | Reaction temperature too high. | Lower temperature to 50°C. Ensure anhydrous conditions (water promotes decarboxylation of the acid). |
| Homocoupling (Protocol B) | Oxygen presence or Cu catalyst over-activity. | rigorously degas solvents (freeze-pump-thaw). Reduce CuI loading to 5 mol%. |
| Reduction of Halide (Protocol C) | Use Pd(dppf) or Pd(PPh |
References
-
Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Chemical Communications. Describes the fundamental logic of coupling acetic acid derivatives.
-
Culkin, D. A., & Hartwig, J. F. (2003).
-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research. Authoritative review on the mechanism of Protocol A. -
Rodriguez, N., & Goossen, L. J. (2011). "Decarboxylative coupling reactions: a modern strategy for C–C bond formation." Chemical Society Reviews. Comprehensive guide for Protocol B.
-
Sigma-Aldrich. "Product Specification: (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid." (Used for disambiguation of CAS 20445-31-2 vs. target molecule).
Application Notes and Protocols: "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When coupled with a methoxy (-OCH₃) group on a phenylacetic acid framework, as in 2-Methoxy-3-(trifluoromethyl)phenylacetic acid , a unique building block emerges with significant potential for the construction of novel heterocyclic scaffolds.[1] Heterocyclic compounds are at the core of a vast number of pharmaceuticals, and the development of efficient synthetic routes to new, functionally diverse heterocycles is a critical endeavor in the pursuit of new therapeutic agents.[2]
These application notes provide a detailed guide for the utilization of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" as a starting material for the synthesis of novel indoles, tetrahydroisoquinolines, and dihydroisoquinolines. While direct literature examples for this specific starting material are emerging, the protocols herein are based on well-established and robust synthetic transformations, offering a predictive and scientifically sound framework for the exploration of new chemical space.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₃O₃ | [3] |
| Molecular Weight | 234.17 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |
The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy group create a unique electronic environment on the phenyl ring, influencing its reactivity in cyclization reactions.
Proposed Synthetic Pathways and Protocols
The following sections detail proposed synthetic routes to key heterocyclic scaffolds, starting from "2-Methoxy-3-(trifluoromethyl)phenylacetic acid". These protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.
Synthesis of Substituted Indoles via Fischer-Type Annulation
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. A plausible route to novel indoles from our starting material involves its conversion to a suitable ketone, followed by a Fischer indole synthesis.
Workflow for the Synthesis of Substituted Indoles
Caption: Proposed workflow for indole synthesis.
Protocol 1.1: Synthesis of 1-(Aryl)-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate)
Rationale: This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then undergoes a Friedel-Crafts acylation to form a ketone. This ketone is a key intermediate for the subsequent Fischer indole synthesis.
| Reagent | Molar Eq. | MW | Amount |
| 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | 1.0 | 234.17 | (user defined) |
| Oxalyl chloride | 1.2 | 126.93 | |
| Anhydrous Dichloromethane (DCM) | - | - | |
| Aromatic Substrate (e.g., Benzene) | 5.0 | - | |
| Aluminum chloride (AlCl₃) | 1.5 | 133.34 |
Step-by-Step Procedure:
-
To a solution of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride at 0 °C and stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, add the aromatic substrate and anhydrous aluminum chloride to anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude acyl chloride in anhydrous DCM to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Fischer Indole Synthesis to Novel Indoles
Rationale: The synthesized ketone is condensed with a phenylhydrazine to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole core.
| Reagent | Molar Eq. | MW | Amount |
| 1-(Aryl)-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one | 1.0 | - | (user defined) |
| Phenylhydrazine | 1.1 | 108.14 | |
| Polyphosphoric acid (PPA) | - | - |
Step-by-Step Procedure:
-
A mixture of the ketone and phenylhydrazine is heated in polyphosphoric acid at 80-100 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted indole.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The tetrahydroisoquinoline motif is a key structural element in many natural products and synthetic pharmaceuticals. The Pictet-Spengler reaction provides a direct and efficient method for the construction of this heterocyclic system.[4][5]
Workflow for Pictet-Spengler Reaction
Caption: Proposed workflow for tetrahydroisoquinoline synthesis.
Protocol 2.1: Synthesis of 2-(2-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine (Intermediate)
Rationale: This two-step protocol converts the starting carboxylic acid into the corresponding phenethylamine, a crucial precursor for the Pictet-Spengler reaction.
| Reagent | Molar Eq. | MW | Amount |
| 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | 1.0 | 234.17 | (user defined) |
| Thionyl chloride (SOCl₂) | 1.2 | 118.97 | |
| Ammonium hydroxide (NH₄OH) | excess | - | |
| Lithium aluminum hydride (LiAlH₄) | 2.0 | 37.95 | |
| Anhydrous Tetrahydrofuran (THF) | - | - |
Step-by-Step Procedure:
-
Amide Formation:
-
Reflux a solution of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid and thionyl chloride for 2 hours.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide.
-
Stir at room temperature for 1 hour, then extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.
-
-
Amide Reduction:
-
Slowly add the crude amide in anhydrous THF to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenethylamine, which can be used in the next step without further purification.
-
Protocol 2.2: Pictet-Spengler Cyclization
Rationale: The synthesized phenethylamine undergoes condensation with an aldehyde to form a Schiff base, which then cyclizes under acidic conditions to yield the tetrahydroisoquinoline.
| Reagent | Molar Eq. | MW | Amount |
| 2-(2-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine | 1.0 | - | (user defined) |
| Aldehyde (e.g., Formaldehyde) | 1.1 | - | |
| Trifluoroacetic acid (TFA) | - | 114.02 | |
| Dichloromethane (DCM) | - | - |
Step-by-Step Procedure:
-
To a solution of the phenethylamine in DCM, add the aldehyde.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding fully aromatic isoquinolines.[6]
Workflow for Bischler-Napieralski Reaction
Caption: Proposed workflow for dihydroisoquinoline synthesis.
Protocol 3.1: Synthesis of N-(2-(2-Methoxy-3-(trifluoromethyl)phenyl)ethyl)acetamide (Intermediate)
Rationale: The phenethylamine synthesized in Protocol 2.1 is acylated to form the corresponding N-acetamide, the required precursor for the Bischler-Napieralski cyclization.
| Reagent | Molar Eq. | MW | Amount |
| 2-(2-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine | 1.0 | - | (user defined) |
| Acetyl chloride | 1.1 | 78.50 | |
| Triethylamine (Et₃N) | 1.2 | 101.19 | |
| Dichloromethane (DCM) | - | - |
Step-by-Step Procedure:
-
To a solution of the phenethylamine and triethylamine in DCM at 0 °C, add acetyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acetamide.
Protocol 3.2: Bischler-Napieralski Cyclization
Rationale: The N-acetamide undergoes intramolecular electrophilic aromatic substitution upon treatment with a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring system.[7]
| Reagent | Molar Eq. | MW | Amount |
| N-(2-(2-Methoxy-3-(trifluoromethyl)phenyl)ethyl)acetamide | 1.0 | - | (user defined) |
| Phosphorus oxychloride (POCl₃) | 3.0 | 153.33 | |
| Toluene | - | - |
Step-by-Step Procedure:
-
A solution of the N-acetamide in anhydrous toluene is treated with phosphorus oxychloride.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous layer basic with a concentrated ammonium hydroxide solution.
-
Extract the product with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The proposed protocols, based on well-established synthetic methodologies, provide a clear and actionable roadmap for researchers to access a variety of indole, tetrahydroisoquinoline, and dihydroisoquinoline derivatives. The unique substitution pattern of the starting material is anticipated to impart interesting biological and physicochemical properties to the resulting heterocycles, making them attractive candidates for drug discovery programs. Further exploration of other cyclization strategies and multicomponent reactions starting from this versatile acid is highly encouraged and is expected to yield a rich diversity of new chemical entities.
References
- Biletskyi, V., et al. (2021). Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10837-10885.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Katritzky, A. R., & Rachwal, S. (1987). Recent progress in the synthesis of 1, 2, 3, 4-tetrahydroisoquinolines. Chemical Reviews, 87(4), 683-703.
- Liotta, D. C. (Ed.). (2007).
- Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2671.
- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Whaley, W. M., & Govindachari, T. R. (1951). The preparation of 3, 4-dihydroisoquinolines and related compounds. Organic Reactions, 6, 74-150.
- Yale, H. L. (1953). The Trifluoromethyl Group in Medicinal Chemistry. Journal of the American Chemical Society, 75(24), 6040-6041.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
- Zhang, Z., & Li, Z. (2014). Recent advances in the synthesis of quinolines. RSC Advances, 4(104), 59981-59998.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
-
PubChem. (n.d.). 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Analytical methods for "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" (HPLC, GC)
Application Note: Analytical Protocols for 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
Executive Summary & Compound Profile
This technical guide details the analytical characterization of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid . This compound is a critical fluorinated aromatic intermediate, distinct from the widely known Mosher's acid (which is
Analytical Challenges:
-
Acidity: The carboxylic acid moiety requires pH control in LC to prevent peak splitting or void elution.
-
Steric Hindrance: The ortho-methoxy group may sterically hinder the acetic acid side chain, affecting derivatization kinetics for GC.
-
Lipophilicity: The
group increases retention on Reverse-Phase (RP) columns compared to non-fluorinated analogs.[1]
| Property | Value (Estimated/Theoretical) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 234.05 Da | |
| Molecular Weight | 234.17 g/mol | Detectable by MS (ESI- or EI) |
| pKa (Acid) | ~3.8 – 4.0 | Mobile phase pH must be < 3.0 for retention |
| LogP | ~2.5 – 2.8 | Moderate retention on C18 |
| Solubility | MeOH, ACN, DMSO | Dissolve standards in MeOH/Water mix |
HPLC Method Development (RP-HPLC-UV)
Principle:
Reverse-phase chromatography is the primary method for purity assay.[1] To ensure sharp peak shape and consistent retention, the mobile phase must be acidified to suppress the ionization of the carboxylic acid (
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),
, .-
Rationale: End-capping reduces silanol interactions with the methoxy oxygen.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Note: Use Formic Acid (0.1%) if using MS detection.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: ACN provides lower backpressure and sharper peaks for fluorinated compounds compared to Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
(improves mass transfer). -
Detection: UV at 210 nm (primary) and 254 nm (secondary).
-
Rationale: The
and carboxyl groups have low UV absorption; the aromatic ring transition is strongest at low wavelengths.
-
-
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 20% | Initial equilibration |
| 10.0 | 80% | Linear gradient elution |
| 12.0 | 95% | Wash strongly retained impurities |
| 12.1 | 20% | Return to initial |
| 15.0 | 20% | Re-equilibration |
Sample Preparation Protocol
-
Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). (Conc: 0.1 mg/mL).
-
Critical: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
-
GC-MS Method Development (Derivatization)
Principle: Direct injection of carboxylic acids into GC often leads to peak tailing and adsorption due to hydrogen bonding with the liner and column. Derivatization to the methyl ester is the gold standard for quantification, improving volatility and peak symmetry.
Derivatization Protocol (Acid-Catalyzed Methylation)
Why this method?
Reagents:
-
Boron Trifluoride (
) in Methanol (14% w/v). -
Hexane (Extraction solvent).[2]
-
Saturated NaCl solution.
Step-by-Step Procedure:
-
Weigh: Transfer ~5 mg of sample into a screw-cap reaction vial.
-
Add Reagent: Add 1.0 mL of
-Methanol (14%). -
Incubate: Cap tightly and heat at
for 15 minutes .-
Note: The ortho-methoxy group may slow down esterification slightly; 15 mins ensures completion.[1]
-
-
Quench: Cool to room temperature. Add 1.0 mL of Saturated NaCl and 1.0 mL of Hexane.
-
Extract: Vortex vigorously for 30 seconds. Allow layers to separate.
-
Transfer: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial containing a glass insert.
GC-MS Conditions
-
Column: DB-5ms or HP-5ms (
). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1),
. -
Oven Program:
-
Initial:
(hold 1 min). -
Ramp:
to . -
Final:
(hold 3 min).
-
-
MS Source/Quad:
/ . -
Detection: EI mode (70 eV). Look for molecular ion
of the ester (Methyl ester MW = 248.20).-
Key Fragments: Loss of
(M-31), Loss of (M-59).[1]
-
Visualization of Workflows
Figure 1: Analytical Decision Logic
This diagram illustrates the decision process for selecting the appropriate method based on the analytical goal (Purity vs. Identification).
Caption: Analytical workflow selecting between RP-HPLC for purity assay and GC-MS (post-derivatization) for structural identification.
Figure 2: GC Derivatization Reaction Scheme
Visualizing the transformation from the polar acid to the volatile ester.
Caption: Conversion of the carboxylic acid to its methyl ester derivative to enable stable Gas Chromatography analysis.
Method Validation Criteria (ICH Q2)
To ensure the trustworthiness of these protocols, the following validation parameters must be met:
-
System Suitability (HPLC):
-
Tailing Factor (
): Must be . If , increase buffer concentration or lower pH. -
Theoretical Plates (
): . -
Injection Precision: RSD
for 5 replicates.
-
-
Linearity:
-
Range:
to of target concentration. -
value:
.
-
-
LOD/LOQ Determination:
-
Calculate based on Signal-to-Noise (S/N) ratio.[1]
-
LOD =
(S/N ~ 3). -
LOQ =
(S/N ~ 10).
-
References
-
Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.[3] (Standard text for GC derivatization chemistry).
-
PubChem. Compound Summary: Phenylacetic acid derivatives.[4] National Library of Medicine. Available at: [Link]
-
Sielc Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Application Method.[2][3][5][6][7][8] Available at: [Link]
Sources
- 1. 20445-31-2|(R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" as a chiral resolving agent
Application Note: Chiral Resolution & Configuration Assignment using Mosher's Acid (MTPA)
Topic:
Part 1: Executive Summary & Nomenclature Correction[1]
CRITICAL SCIENTIFIC NOTICE:
The specific chemical name provided in your request, "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" (CAS: 1017778-84-5), refers to a phenylacetic acid derivative where the substituents are located on the benzene ring (positions 2 and 3).[1] Structurally, this molecule possesses a planar, achiral benzylic carbon (
It is highly probable that your request refers to Mosher's Acid (
This guide focuses on Mosher's Acid (MTPA) , the industry standard matching your functional requirements.[1]
Part 2: Mechanism of Action (The Mosher Model)[1]
Mosher's Acid works via NMR Anisotropy .[1] When a chiral alcohol or amine reacts with enantiomerically pure MTPA (usually as the acid chloride, MTPA-Cl), it forms diastereomeric esters or amides.[1][2][3]
In these diastereomers, the MTPA moiety adopts a preferred conformation in solution. The phenyl group of the MTPA auxiliary exerts a magnetic shielding effect (diamagnetic anisotropy) on the protons of the substrate.[1] By comparing the proton chemical shifts (
The Conformational Logic
The "Mosher Model" relies on the syn-coplanar arrangement of the
-
(
)-MTPA Ester: The phenyl group shields substituents on one side of the substrate's chiral plane.[1] -
(
)-MTPA Ester: The phenyl group shields the opposite side.[1]
Diagram: The Mosher Analysis Workflow
Caption: Logical workflow for determining absolute stereochemistry using Mosher's method. Note that reacting with (R)-MTPA-Cl typically yields the (S)-ester due to CIP priority changes at the carbonyl.[1]
Part 3: Experimental Protocols
Protocol A: Microscale Derivatization (For NMR Analysis)
Target: Secondary alcohols or primary amines.[1][4]
Reagents: (
Step-by-Step Methodology:
-
Preparation:
-
Dry the substrate (alcohol/amine) thoroughly.[1] Water competes for the acid chloride.[1]
-
Prepare two clean, dry 4 mL vials labeled "S-Ester" and "R-Ester" .
-
Note: To make the (
)-Mosher ester , you must use ( )-MTPA-Cl .[1] (The stereocenter configuration reverses name due to the CIP priority of Cl vs O-Ester).
-
-
Reaction Assembly:
-
Incubation:
-
Work-up (Optional for Pyridine-
method):
Protocol B: Data Analysis ( Calculation)
-
Acquire Spectra: Obtain high-resolution
NMR (400 MHz+) for both esters. -
Assign Peaks: Identify protons (
) near the chiral center. -
Calculate
: (Note: Some literature uses .[1] Ensure you are consistent with the model you are using.[1] The standard Hoye protocol uses S - R).[1] -
Map the Signs:
Part 4: Data Presentation & Reference Tables
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance or wet solvent.[1] | Add DMAP (catalyst); increase time; dry solvent over molecular sieves.[1] |
| Racemization | Acid chloride stored improperly or excessive heat.[1] | Use fresh MTPA-Cl; keep reaction temp < 50°C. |
| Conflicting | Conformational flexibility of substrate.[1] | Lower NMR temperature to freeze conformation; use additional resolving agents (e.g., 9-AMA).[1] |
| No Shift Difference | Protons too far from chiral center.[1] | Analyze |
Table 2: Chemical Shift Trends (The Mosher Shielding Effect)
Assuming standard Mosher Model conformation
| Proton Position relative to Chiral Center | Structural Interpretation | |
| Right Sector (L1) | Positive (+) | Not shielded by Phenyl in ( |
| Left Sector (L2) | Negative (-) | Shielded by Phenyl in ( |
Part 5: References & Authority[1][3][6]
In-Text Citations:
The protocols above are derived from the seminal works of Dale & Mosher [1] and the modern refinements by Hoye et al. [2], which standardized the "S minus R" calculation method.[1] The use of MTPA for determining enantiomeric purity via
Reference List:
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society. [Link][1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols. [Link][1][4]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991).[1] High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society. [Link][1]
Sources
- 1. (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid forchiralderivatization,LiChropur™, =99.0 20445-31-2 [sigmaaldrich.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
Technical Application Note: 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid as a Strategic Scaffold in Agrochemical Discovery
[1]
Executive Summary & Technical Profile[2]
2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5) represents a high-value fluorinated building block for the synthesis of next-generation agrochemicals.[1] Unlike the widely used chiral derivatizing agent Mosher's Acid (
This specific substitution pattern offers two critical advantages for lead optimization in herbicides and fungicides:
-
Metabolic Blocking: The trifluoromethyl (
) group at the 3-position sterically and electronically inhibits oxidative metabolism (e.g., hydroxylation) at a typically vulnerable site.[1] -
Lipophilic Tuning: The combination of the methoxy (
) and groups modulates the partition coefficient (LogP), enhancing cuticular penetration in plant foliage and fungal membranes.[1]
Physicochemical Specifications
| Property | Specification | Relevance |
| CAS Number | 1017778-84-5 | Unique Identifier (Distinct from Mosher's Acid) |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 234.17 g/mol | Fragment-based drug design compliant |
| Predicted LogP | ~2.3 - 2.8 | Optimal for systemic xylem/phloem transport |
| pKa (Acid) | ~4.0 - 4.3 | Compatible with physiological pH formulations |
| Appearance | White crystalline solid | High purity (>97%) required for library synthesis |
Application I: Synthesis of Novel Fungicide Libraries (Amide Derivatives)
Context: Phenylacetic acid amides are a privileged scaffold in fungicide discovery, often targeting the succinate dehydrogenase (SDHI) complex or acting as tubulin polymerization inhibitors.[1] The acid moiety of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid serves as the "warhead" carrier, while the amide bond links to a variable heterocycle.[1]
Experimental Protocol: High-Throughput Amide Coupling
Objective: To generate a library of 2-methoxy-3-(trifluoromethyl)phenylacetamides for fungicidal screening.
Reagents:
-
Substrate: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (1.0 equiv)
-
Amine Partners: Diverse anilines or heterocyclic amines (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or
(Propylphosphonic anhydride) for difficult amines.[1] -
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: Anhydrous DMF or Dichloromethane (DCM).[1]
Workflow:
-
Activation: Dissolve the acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.25 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (0.6 mmol) and stir for 10 minutes to form the activated ester.
-
Addition: Add the specific amine partner (0.55 mmol) to the reaction vial.
-
Incubation: Stir at Room Temperature (RT) for 12–16 hours. Note: For electron-deficient anilines, heat to 50°C.
-
Quenching: Dilute with Ethyl Acetate (10 mL) and wash with 1M HCl (2x), Sat.
(2x), and Brine.[1] -
Purification: Concentrate organic layer. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Synthesis (DOT Diagram):
Figure 1: Convergent synthesis workflow for generating amide-based fungicide candidates using the fluorinated scaffold.
Application II: Herbicide Auxin Mimic Screening
Context: Phenylacetic acid (PAA) is a natural weak auxin.[1] Synthetic auxins (e.g., 2,4-D, Dicamba) mimic Indole-3-acetic acid (IAA) but are resistant to degradation, causing lethal uncontrolled growth.[1] The 2-methoxy and 3-trifluoromethyl substitutions are designed to enhance this resistance and alter receptor binding affinity.[1]
Experimental Protocol: Arabidopsis Root Growth Inhibition Assay
Objective: To quantify the auxinic activity of the compound compared to natural IAA and commercial 2,4-D.[1]
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).[1]
-
0.5x Murashige & Skoog (MS) agar plates.
-
Compound stock solutions (10 mM in DMSO).[1]
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize seeds with 70% ethanol (1 min) followed by 50% bleach (10 min).[1] Rinse 5x with sterile water.[1]
-
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
-
Plating: Transfer seeds to square MS agar plates containing the test compound at varying concentrations (0, 0.1, 1, 10, 100
). -
Growth Conditions: Place plates vertically in a growth chamber (
, 16h light/8h dark). -
Data Collection (Day 7):
Data Interpretation:
-
High Potency: Significant inhibition of primary root elongation at <1
with increased lateral rooting.[1] -
Mode of Action: If the phenotype mimics 2,4-D (short, thick roots, excessive hairs), the compound acts as a TIR1/AFB auxin receptor agonist.[1]
Auxin Signaling Pathway Visualization:
Figure 2: Proposed Mode of Action.[1] The fluorinated phenylacetic acid mimics IAA, acting as "molecular glue" to recruit Aux/IAA repressors to the TIR1 ubiquitin ligase complex, triggering their destruction and activating auxin response genes.[1]
Application III: Metabolic Stability Profiling
Context: A major failure point for phenylacetic acid herbicides is rapid metabolism by plant cytochrome P450s or soil microbes.[1] The 3-trifluoromethyl group is specifically engineered to block ring hydroxylation.[1]
Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (1
) with liver microsomes (or plant cell suspension cultures) and NADPH (cofactor) in phosphate buffer (pH 7.4) at 37°C.[1] -
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining concentration) vs. time to determine intrinsic clearance (
) and half-life ( ).
Expected Result: The 3-
References
-
Chemical Identity: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. CAS 1017778-84-5.[1][2][3][4][5] Fisher Scientific.[1]
-
Agrochemical Context: Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1][6] (Discusses the metabolic stability conferred by
groups). [1] -
Auxin Mechanism: Salehin, M., et al. (2015).[1] Auxin Action. Plant Physiology. (Details the TIR1/AFB signaling pathway).
-
Amide Fungicides: Walter, H. (2016).[1] Fungicidal Pyrazole-4-Carboxamides. Bioorganic & Medicinal Chemistry. (Describes the use of phenyl-linked amides in SDHI design).
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-3-(trifluoromethyl)phenylacetic acid and its derivatives. Here, we address common stability challenges encountered during experimental work and provide practical, evidence-based solutions in a question-and-answer format. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid and its derivatives?
A1: The main stability concerns for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid and its derivatives, such as esters and amides, stem from three primary degradation pathways: photodecarboxylation, hydrolysis, and oxidation. The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule, potentially enhancing its susceptibility to certain degradation routes, particularly photodecarboxylation.[1]
Q2: How does the trifluoromethyl group impact the stability of the molecule?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can increase the metabolic stability of the compound by blocking sites of oxidation.[2] However, it can also facilitate certain degradation pathways. For instance, the electron-withdrawing nature of the -CF3 group has been shown to promote the excited-state ionic photodecarboxylation of phenylacetic acids.[1] While the carbon-fluorine bond itself is very strong, the overall electronic effect on the molecule is a key consideration for stability.
Q3: My compound, a methyl ester of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, is showing signs of degradation in solution. What is the likely cause?
A3: For an ester derivative, the most probable cause of degradation in solution, especially if aqueous, is hydrolysis. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the parent carboxylic acid and methanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[3][4]
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or appearance of unknown peaks in HPLC after exposure to light. | Photodecarboxylation | - Store the compound and its solutions protected from light using amber vials or by wrapping containers in aluminum foil.- If the experimental setup requires exposure to light, use a UV filter or a light source with a wavelength outside the compound's absorption maximum. |
| Decrease in pH of an unbuffered aqueous solution of an ester or amide derivative over time. | Hydrolysis of the ester or amide to the parent carboxylic acid. | - Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 4-6) to minimize both acid and base catalysis.- For long-term storage, consider preparing solutions in anhydrous aprotic solvents like acetonitrile or storing the compound as a solid at low temperatures. |
| Formation of colored impurities or a change in the solution's appearance, especially in the presence of air or metal ions. | Oxidative degradation of the phenyl ring or other susceptible functional groups. | - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the formulation if compatible with your experimental system.- Use chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation. |
| Inconsistent results between batches of a synthesized derivative. | Residual impurities or catalysts from the synthesis promoting degradation. | - Ensure rigorous purification of the synthesized derivatives to remove any residual acids, bases, or metal catalysts.- Characterize each new batch thoroughly using techniques like NMR, LC-MS, and elemental analysis to confirm purity and identity. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a systematic approach to identify the potential degradation products of a 2-Methoxy-3-(trifluoromethyl)phenylacetic acid derivative under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a stability chamber at 60°C for 7 days.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a calibrated light source (e.g., a photostability chamber with an output of NMT 1.2 million lux hours and NMT 200 W h/m²). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV detection).
-
Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.
Protocol 2: Synthesis of a More Stable Amide Derivative
Converting the carboxylic acid to an amide can often enhance stability by reducing the susceptibility to photodecarboxylation and modifying the compound's electronic properties.[5]
1. Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add 1.1 equivalents of a coupling agent (e.g., EDC or HATU) and 1.1 equivalents of an activator (e.g., HOBt or DMAP).
-
Stir the mixture at room temperature for 30 minutes.
2. Amide Formation:
-
Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid derivatives.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting forced degradation studies.
References
-
MDPI. (2024, December 12). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Retrieved from [Link]
-
ResearchGate. (2025, December 19). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
MDPI. (2024, April 3). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF. Retrieved from [Link]
-
IJRAN. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
apicule. (n.d.). (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid (CAS No: 20445-31-2) API Intermediate Manufacturers. Retrieved from [Link]
-
ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
PMC. (2022, February 9). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]
-
MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]
-
eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
HIMS. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid.... Retrieved from [Link]
-
MDPI. (n.d.). Effect of Chemical Structure and Degree of Branching on the Stability of Proton Exchange Membranes Based on Sulfonated Polynaphthylimides. Retrieved from [Link]
-
UNIPR. (n.d.). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Retrieved from [Link]
-
Alfa Aesar. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]
Sources
Overcoming steric hindrance in "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" reactions
Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Steric Hindrance & Reactivity Optimization
System Overview: The "Steric Fortress"
User Query: "Why is this molecule so unreactive compared to standard phenylacetic acids?"
The core challenge with 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in the "Buttressing Effect." This is not a standard ortho-substitution issue; it is a cascade of steric pressure.
-
The 3-Position (
): The trifluoromethyl group is bulky (van der Waals radius Å, similar to an isopropyl group). It is rigid and occupies significant space. -
The 2-Position (
): The methoxy group is normally conformationally mobile. However, the adjacent group locks the methoxy group into a specific conformation to minimize repulsion. -
The 1-Position (Acetic Acid Tail): The "locked" methoxy group acts as a steric wall, shielding the carbonyl carbon of the acetic acid side chain. This prevents nucleophilic attack (e.g., by amines during coupling) and disrupts orbital alignment for resonance.
Visualization: The Steric Cascade
The following diagram illustrates the "Buttressing Effect" where the
Caption: The "Buttressing Effect" cascade where the 3-CF3 group forces the 2-OMe group to crowd the reactive acid center.
Troubleshooting Module: Amide Coupling Failures
Issue: Standard coupling reagents (EDC/NHS, HBTU) yield <20% product or result in unreacted starting material.
Root Cause Analysis
Standard carbodiimide (EDC) or uronium (HBTU) reagents form active esters that are bulky. In your substrate, the "steric fortress" prevents the amine from approaching this bulky intermediate. The rate of hydrolysis (reaction with water) often exceeds the rate of aminolysis.
Recommended Protocol: The "Acid Chloride" Route
For this specific substrate, you must bypass the bulky active ester intermediates and use the highly reactive (and smaller) Acid Chloride .
Protocol A: Oxalyl Chloride Activation (High Success Rate)
Reagents: Oxalyl Chloride (
-
Preparation: Dissolve 1.0 eq of 2M-3TFM-PAA in anhydrous DCM (
). -
Catalyst: Add 2–3 drops of anhydrous DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Activation: Dropwise add 1.2 eq of Oxalyl Chloride at
.-
Observation: Vigorous bubbling (
+ ) indicates activation.
-
-
Completion: Stir at Room Temperature (RT) for 2 hours. Evaporate solvent/excess reagent to dryness (yields the yellow acid chloride oil).
-
Coupling: Re-dissolve in DCM. Add the amine (1.1 eq) and a scavenger base (e.g.,
or DIPEA, 2.0 eq).-
Note: The acid chloride is small enough to slip past the 2-OMe steric wall.
-
Alternative Protocol: The "Acid Fluoride" Route (TFFH)
If acid chlorides are too unstable for your specific amine, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . Acid fluorides are less sensitive to moisture than chlorides but highly reactive toward amines.
| Reagent Class | Reagent Name | Suitability for 2M-3TFM-PAA | Mechanism Note |
| Carbodiimide | EDC / DCC | 🔴 Poor | Active ester is too bulky; slow kinetics. |
| Uronium | HATU / HBTU | 🟡 Moderate | Works only for unhindered amines. |
| Acid Chloride | Oxalyl Chloride | 🟢 Excellent | Smallest electrophile; overcomes steric bulk. |
| Acid Fluoride | TFFH / BTFFH | 🟢 Excellent | High reactivity, stable intermediate.[1] |
Decision Logic for Coupling
Use this flow to select the correct method for your specific target.
Caption: Decision matrix for selecting coupling reagents based on amine steric hindrance.
Troubleshooting Module: Ether Cleavage (Demethylation)
Issue: Users attempting to convert the 2-Methoxy group to a Phenol (2-OH) report failure with standard Boron Tribromide (
Root Cause Analysis
requires coordination to the ether oxygen to form a borate complex before cleavage. The electron-withdrawingRecommended Protocol: Thiolate-Mediated Cleavage
Avoid Lewis acids. Use a "soft" nucleophile at high temperature to attack the methyl group directly (
Protocol B: Thiolate Demethylation
-
Reagents: Sodium Ethanethiolate (
) or Dodecanethiol/ . -
Solvent: DMF or NMP (High boiling point polar aprotic is required).
-
Procedure:
-
Dissolve substrate in DMF (
). -
Add 3.0 eq of
. -
Heat to 100–120°C for 4–6 hours.
-
-
Workup: Acidify carefully with
(Caution: Evolution of EtSH—stench!). Extract with Ethyl Acetate.
Why this works: The thiolate anion is small and highly nucleophilic. It attacks the methyl group of the methoxy ether, bypassing the steric congestion at the aromatic ring.
FAQ: Purification & Analysis
Q: My NMR signals are split or broad. Is my product impure?
-
A: Not necessarily. The 2-OMe/3-CF3 clash often creates rotamers . The rotation around the phenyl-acetic acid bond or the amide bond (if coupled) can be slow on the NMR timescale.
-
Test: Run the NMR at
. If the peaks sharpen or coalesce, it is a rotamer effect, not impurity.
-
Q: Can I use hydrogenation to remove the
-
A: No. Aromatic
groups are generally stable to standard Pd/C hydrogenation conditions. This bond is extremely strong ( ).
Q: The acid chloride synthesis turned black. What happened?
-
A: You likely used too much DMF. DMF acts as a catalyst; large amounts react violently with Oxalyl Chloride to form Vilsmeier salts that can decompose. Use only 1–2 drops per gram of substrate.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comprehensive review of coupling reagents including acid fluorides/chlorides).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Industrial perspective on handling hindered substrates).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Explains the electronic and steric nature of CF3 groups).
-
Hansen, S. V. F., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (Validation of acid fluoride/TFFH methods).
Sources
Technical Support Center: Optimizing Solvent Systems for 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of optimizing solvent systems for reactions involving this sterically hindered and electronically complex molecule. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of a Substituted Phenylacetic Acid
2-Methoxy-3-(trifluoromethyl)phenylacetic acid presents a unique set of challenges in chemical synthesis. The presence of a carboxylic acid group dictates a degree of polarity, while the trifluoromethyl group adds lipophilicity and is strongly electron-withdrawing. Furthermore, the methoxy group at the ortho position introduces significant steric hindrance around the carboxylic acid moiety. This combination of features makes solvent selection a critical parameter for achieving optimal reaction outcomes, influencing everything from solubility and reaction rates to product purity.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. Which solvents should I try?
A1: Due to the mixed polarity of your molecule, a range of solvents should be tested. Start with moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. For reactions requiring higher temperatures, toluene or dimethylformamide (DMF) could be effective. While highly polar aprotic solvents like dimethyl sulfoxide (DMSO) will likely dissolve the acid, they can be difficult to remove and may interfere with certain reactions. It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q2: My esterification reaction is sluggish and gives low yields. What is the likely cause?
A2: The primary suspect is the steric hindrance from the ortho-methoxy group, which can impede the approach of the alcohol to the carboxylic acid. If you are using a traditional Fischer esterification (acid catalyst with excess alcohol), the reaction may be too slow. Consider switching to a method better suited for sterically hindered substrates, such as a Steglich esterification.
Q3: I am attempting an amidation reaction, but the conversion is poor. How can I improve it?
A3: Similar to esterification, direct amidation of this sterically hindered acid can be challenging. The ortho-methoxy group can significantly slow down the rate of reaction. A study on the direct amidation of substituted phenylacetic acids found that ortho substituents with strong steric effects can decrease the reaction yield[1]. However, the same study also noted that electron-donating groups like methoxy can lead to good-to-excellent yields, suggesting that with the right conditions, the reaction is feasible[1]. You will likely need to employ a coupling agent. Standard peptide coupling reagents like DCC or EDC, often in combination with an additive like HOBt or DMAP, are a good starting point. For particularly stubborn cases, more specialized methods for the formation of sterically hindered amides may be necessary[2][3].
Q4: What are some common side reactions I should be aware of, and how can solvent choice help?
A4: With a trifluoromethyl group on the aromatic ring, nucleophilic aromatic substitution is a potential side reaction under certain conditions, though less likely with the deactivating effect of the carboxylic acid. In reactions involving strong bases, deprotonation of the benzylic position is a possibility. Using a non-polar, aprotic solvent can sometimes suppress side reactions by reducing the solvation and reactivity of ionic intermediates.
Q5: How should I approach the purification of my product?
A5: For the purification of substituted phenylacetic acids and their derivatives, recrystallization is often a viable method. Solvents such as toluene, dimethylbenzene, dichloroethane, or chloroform have been used for the recrystallization of similar compounds[4]. The choice of solvent will depend on the polarity of your final product. Column chromatography is another effective purification technique. A solvent system for chromatography can be developed using thin-layer chromatography (TLC) to find a mobile phase that gives good separation.
Troubleshooting Guide
Problem 1: Poor Solubility of Starting Material
| Symptom | Potential Cause | Troubleshooting Steps |
| The acid does not dissolve at room temperature in the chosen solvent. | Mismatch between solute and solvent polarity. | 1. Perform small-scale solubility tests: Test the solubility of a few milligrams of the acid in a range of solvents (e.g., DCM, THF, acetonitrile, ethyl acetate, toluene, DMF).2. Use a co-solvent: A mixture of a good solvent with a less polar co-solvent can sometimes improve overall reaction performance.3. Gentle heating: For some reactions, gentle heating can increase solubility. However, be mindful of the thermal stability of your reactants and reagents. |
| The acid precipitates out of solution upon addition of other reagents. | Change in the overall polarity of the reaction mixture. | 1. Increase the solvent volume: A more dilute reaction may keep all components in solution.2. Choose a more polar solvent: If the added reagent is highly polar, switching to a more polar reaction solvent may be necessary. |
Problem 2: Low Conversion in Esterification and Amidation Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Slow or incomplete reaction. | Steric hindrance from the ortho-methoxy group slowing down the reaction rate. | 1. Increase reaction temperature: This can help overcome the activation energy barrier imposed by steric hindrance.2. Prolong the reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.3. Change the reaction methodology: For esterification, switch from Fischer to Steglich conditions. For amidation, use a more potent coupling agent or a specialized method for hindered amides. |
| Formation of byproducts. | Side reactions competing with the desired transformation. | 1. Optimize reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.2. Solvent choice: A less polar solvent may disfavor the formation of ionic byproducts. |
Experimental Protocols
Protocol 1: Steglich Esterification of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
This protocol is recommended for overcoming the steric hindrance of the ortho-methoxy group.
Materials:
-
2-Methoxy-3-(trifluoromethyl)phenylacetic acid
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous DCM or THF.
-
Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM or THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid using a Peptide Coupling Agent
This protocol is a starting point for the synthesis of amides from the sterically hindered acid.
Materials:
-
2-Methoxy-3-(trifluoromethyl)phenylacetic acid
-
Amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) or a solution of DCC (1.2 eq) in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, filter off the DCU byproduct.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF. If using DCM, proceed with standard aqueous workup.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Solvent Selection Decision Tree
Caption: A generalized workflow for reactions with the target acid.
References
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). National Institutes of Health. [Link]
- A kind of method preparing substituted phenylacetic acid. (2017).
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). National Center for Biotechnology Information. [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. [Link]
Sources
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
From the desk of a Senior Application Scientist
Welcome to the dedicated technical support guide for the crystallization of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve high purity and optimal crystal morphology. The unique structure of this molecule, featuring a carboxylic acid for hydrogen bonding, a methoxy group, and an electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in crystallization. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these nuances effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process. Each solution is grounded in physical organic chemistry principles to explain the causality behind the recommended actions.
Question 1: I've dissolved my crude 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer:
This is a common issue that typically indicates the solution is not sufficiently supersaturated or that nucleation has been kinetically hindered. Here are several steps to induce crystallization, starting with the least invasive:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[1] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, add a tiny speck to the cooled solution.[1] This provides a perfect template for further crystal lattice formation.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently reheat the flask to boiling and reduce the solvent volume by 10-20%.[1] Allow the concentrated solution to cool slowly again. Be cautious not to over-concentrate, as this can lead to rapid precipitation and impurity trapping.
-
Lower the Temperature: If cooling to room temperature is insufficient, try further cooling in an ice-water bath. Ensure the cooling is gradual to prevent the compound from "crashing out" as a powder or oil.
-
Consider an Anti-Solvent: If a single solvent system is proving difficult, the addition of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) can be effective. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy (the saturation point), then add a drop or two of the primary solvent to redissolve the precipitate. Now, allow it to cool slowly.
Question 2: My compound is "oiling out" as a liquid layer at the bottom of the flask instead of forming solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the solution is too highly supersaturated. The trifluoromethyl group can sometimes suppress the melting point and increase solubility in organic solvents, making this a potential issue.
Causality & Corrective Actions:
-
Excessive Supersaturation: The concentration of the solute is too high for the given temperature, leading to a phase separation into a liquid solute phase instead of an ordered solid lattice.
-
Solution: Reheat the entire mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level.[1] Then, attempt to cool the solution much more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, not allowing enough time for molecules to orient into a crystal lattice.
-
Solution: After redissolving the oil by reheating, ensure the flask is well-insulated to slow the cooling process. Placing it in a warm water bath that is allowed to cool to room temperature or covering it with an inverted beaker can help.[1]
-
-
Inappropriate Solvent Choice: The solvent may have too strong an affinity for the compound, hindering lattice formation.
-
Solution: A different solvent or a mixed-solvent system may be necessary. Experiment with solvents that have slightly lower solvating power for your compound at elevated temperatures.
-
Question 3: My crystallization resulted in very fine needles or a powder, leading to difficult filtration and potentially lower purity. How can I grow larger crystals?
Answer:
The formation of very small crystals is almost always due to rapid nucleation and crystal growth.[2] The goal is to slow down the process to allow for the methodical and ordered growth of larger, more perfect crystals.
Strategies for Promoting Larger Crystal Growth:
-
Decrease the Rate of Cooling: This is the most critical factor. Rapid cooling leads to the simultaneous formation of many nuclei, resulting in a large number of small crystals. Slow, controlled cooling allows for fewer nucleation events and promotes growth on existing nuclei. Insulate the flask as described previously. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20 minutes or more.[1]
-
Reduce the Level of Supersaturation: High supersaturation drives fast crystallization. Redissolve your compound in slightly more solvent than the minimum required.[1] While this will slightly decrease your overall yield in the mother liquor, it will significantly improve the quality and size of the crystals formed.
-
Utilize a Solvent Diffusion Setup: For obtaining very high-quality crystals (e.g., for X-ray crystallography), dissolve your compound in a small amount of a "good" solvent in a narrow vial. Place this vial inside a larger, sealed jar containing a "bad" solvent (anti-solvent) that is volatile. Over days, the vapor of the anti-solvent will slowly diffuse into the solution, gradually decreasing the compound's solubility and promoting the slow growth of large, well-defined crystals.
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A decision tree for troubleshooting crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for crystallizing 2-Methoxy-3-(trifluoromethyl)phenylacetic acid?
A: There is no universal "best" solvent, as the optimal choice depends on the impurity profile of your crude material. However, we can make an educated selection based on the molecule's structure. The compound has a polar carboxylic acid group and a nonpolar trifluoromethyl-phenyl group.
A good starting point is to test solvents of intermediate polarity. A rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[3] Given its known solubility in methanol[4][5], other alcohols (ethanol, isopropanol) are excellent candidates. Ethyl acetate is another good choice. For mixed-solvent systems, a combination of a good solvent like ethyl acetate or acetone with a nonpolar anti-solvent like hexanes or heptane is a classic and effective approach.[3]
The table below provides a list of common solvents to screen.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Heptane | 98 | Nonpolar | Likely a poor solvent, but excellent as an anti-solvent. |
| Toluene | 111 | Nonpolar | May work as a single solvent due to the aromatic ring. |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for compounds of intermediate polarity. |
| Acetone | 56 | Polar Aprotic | Tends to be a very strong solvent; often used in mixed-solvent systems. |
| Isopropanol | 82 | Polar Protic | Good choice; less polar than ethanol, may offer a better solubility profile. |
| Ethanol | 78 | Polar Protic | Often a good choice, but the compound may retain high solubility even when cold. |
| Water | 100 | Very Polar | Phenylacetic acids generally have low solubility in water, making it a potential recrystallization solvent, though this can lead to high waste and low efficiency.[6] |
Q2: How does the trifluoromethyl (-CF3) group affect crystallization?
A: The -CF3 group has several effects. It is strongly electron-withdrawing and highly lipophilic. Its presence can:
-
Alter Solubility: It can significantly change the solubility profile compared to its non-fluorinated analog, often increasing solubility in less polar solvents.
-
Influence Crystal Packing: Fluorine atoms have unique intermolecular interactions (e.g., F···H or F···F contacts) that can lead to different crystal packing arrangements (polymorphs) compared to hydrocarbons.
-
Suppress Smectic Phases: In liquid crystal research, fluorination has been shown to suppress the formation of certain ordered phases, an effect that can be analogous to challenges in achieving a stable crystal lattice.[7]
You must therefore be methodical in your solvent screening, as assumptions based on similar, non-fluorinated compounds may not hold true.
Q3: My yield is very low (<50%). How can I improve it?
A: A low yield is typically caused by one of two issues: using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[1]
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[8]
-
Perform a Second Crop Crystallization: Do not discard the mother liquor (the filtrate). This solution is saturated with your compound. You can recover more material by boiling off a significant portion of the solvent to re-concentrate the solution and then cooling it again.[1][8] The crystals from this "second crop" may be less pure than the first but can be combined with other crude batches for re-purification.
-
Check for Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated. If the solution cools during filtration, the product can crystallize prematurely on the filter paper, leading to significant loss.
Key Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Note the volume used.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[1][8] Avoid disturbing the flask during this period.[9]
-
Maturation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Solvent Selection Workflow
This diagram illustrates the process for experimentally determining a suitable crystallization solvent.
Caption: A workflow for screening and selecting an optimal crystallization solvent.
References
- CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3: Crystallization. Available at: [Link]
-
University of Cambridge, Department of Chemistry. Guide for crystallization. Available at: [Link]
-
Request PDF. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Available at: [Link]
- EP0676388B1 - Process for the preparation of phenylacetic acid derivatives and intermediate products - Google Patents.
-
ResearchGate. (2008). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Available at: [Link]
-
PubMed Central (PMC). (2020). The crystal structure, Hirshfeld surface analysis and energy frameworks of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Available at: [Link]
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents.
-
Universität Potsdam. Advice for Crystallization. Available at: [Link]
-
Organic Syntheses. phenylacetic acid. Available at: [Link]
-
ResearchGate. (2020). The crystal structure, Hirshfeld surface analysis and energy frameworks of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. Available at: [Link]
-
Chem-Impex. (S-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. Available at: [Link]
-
ResearchGate. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Available at: [Link]
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Validation & Comparative
Precision Validation of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: A Comparative Methodological Guide
Executive Summary In the high-stakes arena of early-phase drug discovery, the integrity of building blocks dictates the reliability of Structure-Activity Relationship (SAR) data. 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a high-value scaffold where the ortho-methoxy and meta-trifluoromethyl groups provide critical metabolic stability and lipophilicity. However, its synthesis often yields difficult-to-separate regioisomers that standard HPLC-UV methods fail to resolve, leading to "false positive" biological hits.
This guide objectively compares three validation methodologies—Standard HPLC-UV ,
Part 1: The Chemical Context & Impurity Profile
The simultaneous presence of an electron-donating methoxy group (-OMe) and an electron-withdrawing trifluoromethyl group (-CF
The "Enemy": Regioisomerism Synthesis typically involves ortho-lithiation or transition-metal catalyzed cross-coupling. These pathways are prone to directing effects that generate regioisomers (e.g., 2-methoxy-4-trifluoromethyl isomer) which possess identical mass and similar polarity to the target.
-
Target: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
-
Critical Impurity A: 2-Methoxy-4-(trifluoromethyl)phenylacetic acid (Regioisomer)
-
Critical Impurity B: 2-Methoxy-3-(trifluoromethyl)toluene (Decarboxylated byproduct)
Part 2: Comparative Analysis of Validation Methodologies
The following table contrasts the performance of the three primary validation techniques.
| Feature | Method A: HPLC-UV (C18) | Method B: | Method C: UHPLC-HRMS |
| Primary Utility | Routine Purity & Assay | Regio-specificity & Absolute Purity | Trace Impurity ID |
| Specificity | Moderate (Isomers may co-elute) | High (Distinct shifts for -CF | High (Mass resolution) |
| LOD/Sensitivity | ~0.05% | ~0.5% (Lower sensitivity) | <0.01% |
| Standard Requirement | Requires Reference Standard | Primary Ratio Method (No identical std needed) | Requires Reference Standard |
| Throughput | High (15 min/run) | Medium (10-30 min/scan) | High |
| Blind Spots | Non-chromophores (Salts, solvents) | Non-fluorinated impurities | Ion suppression effects |
Expert Insight: While HPLC-UV is the industry standard for purity (%), it is often blind to regioisomeric contamination.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The Specificity Engine (
F qNMR)
Rationale: Fluorine NMR eliminates background interference (unlike
Reagents:
-
Solvent: DMSO-d
(prevents aggregation). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Crucial: IS must have a relaxation time ( ) similar to the analyte.
Workflow:
-
T1 Determination (One-time): Run an Inversion Recovery experiment to determine
of the -CF group (typically 1.5–3.0 s). -
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): Must be
(approx. 15–20 seconds) to ensure >99.3% magnetization recovery for quantitative accuracy. -
Spectral Width: 200 ppm (centered at -63 ppm).
-
Scans (NS): 64 (for S/N > 150).
-
-
Processing: Phase correction must be manual. Integration ranges must cover satellites if
C decoupling is not used.
Protocol B: The Workhorse (Acidic HPLC-UV)
Rationale: Phenylacetic acids have a pKa
System Setup:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (COOH) and 254 nm (Aromatic).
Self-Validation Step: Inject a "System Suitability" mixture containing the target and a known amount of benzoic acid. Resolution (
Part 4: Visualization of Validation Workflow
The following diagram illustrates the decision tree for validating this specific fluorinated scaffold, prioritizing the detection of "silent" regioisomers.
Caption: Integrated Validation Workflow. Note the critical placement of
Part 5: Data Interpretation & Acceptance Criteria
To validate the material for use in biological screening, the following criteria must be met.
| Parameter | Method | Acceptance Limit | Rationale |
| Assay (wt%) | 98.0% – 102.0% | Ensures correct molar dosing in bioassays. | |
| Regio-Purity | No isomer > 0.5% | Isomers can have off-target toxicity. | |
| Chromatographic Purity | HPLC-UV (210 nm) | > 98.0% Area | General cleanliness from organic synthesis byproducts.[1] |
| Solvent Content | < 5000 ppm | ICH Q3C limits for residual solvents. |
Troubleshooting Note: If HPLC peaks show "fronting," the mobile phase is likely not acidic enough. Ensure pH < 2.5 to keep the carboxylic acid protonated.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Tredwell, M., & Gouverneur, V. (2012). 19F NMR as a tool in chemical biology.[4] Beilstein Journal of Organic Chemistry. Link
-
Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. Link
-
Malet-Martino, M., & Holzgrabe, U. (2005). NMR techniques in biomedical and pharmaceutical analysis.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link
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- 5. researchgate.net [researchgate.net]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Phenylacetic Acid Derivatives: A Comparative Analysis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the nuanced interplay of a molecule's functional groups dictates its biological efficacy. This guide delves into the potential bioactivity of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid," a compound at the intersection of several key structural motifs known to influence pharmacological activity. While direct experimental data on this specific molecule is limited in the public domain, a comprehensive analysis of its constituent parts—the phenylacetic acid scaffold, the methoxy group, and the trifluoromethyl group—provides a robust framework for predicting its biological profile and for designing future investigations.
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2][3][4] The strategic addition of substituents to the phenyl ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide will, therefore, serve as a comparative analysis, exploring the known biological effects of related phenylacetic acid derivatives to build a scientifically grounded hypothesis for the efficacy of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid."
The Phenylacetic Acid Backbone: A Foundation of Diverse Bioactivity
Phenylacetic acid itself is a naturally occurring compound found in plants, fungi, and bacteria, where it can act as a plant auxin and exhibits antimicrobial properties.[2][3] Its derivatives have been extensively explored for therapeutic applications, with many exhibiting valuable anti-inflammatory, analgesic, and antipyretic activities.[5] The core structure of phenylacetic acid provides a versatile scaffold that can be readily modified to optimize its interaction with biological targets.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in modern drug design to enhance its biological activity.[6][7] This is attributed to several key factors:
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the half-life of a drug in the body, leading to a more sustained therapeutic effect.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the -CF3 group can lead to favorable interactions with biological targets, thereby increasing binding affinity and potency.
A review of FDA-approved drugs over the last 20 years reveals a significant number of molecules containing the trifluoromethyl group, highlighting its importance in successful drug development.[8] For instance, studies on aryl acetamide triazolopyridazines have demonstrated that the inclusion of a trifluoromethyl group can lead to a remarkable increase in anticryptosporidial potency.[9] Similarly, the synthesis and evaluation of trifluoromethyl-containing auxin derivatives have shown that this group can enhance both stability and biological activity.[10]
The Methoxy Group: Modulating Physicochemical Properties
The methoxy (-OCH3) group is another common substituent in bioactive molecules. Its presence can influence a compound's solubility, electronic properties, and metabolic profile. Depending on its position on the aromatic ring, a methoxy group can either donate or withdraw electrons, which in turn can affect the molecule's reactivity and its interactions with biological targets.
A Comparative Look at Phenylacetic Acid Derivatives
To understand the potential biological efficacy of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid," it is instructive to compare it with other, better-characterized derivatives.
| Compound | Key Structural Features | Known/Potential Biological Activities |
| Phenylacetic Acid | Unsubstituted phenyl ring | Antimicrobial, plant auxin activity, anti-inflammatory precursor.[2][3] |
| 2-(Trifluoromethyl)phenylacetic acid | -CF3 group at position 2 | Potential for enhanced anti-inflammatory and analgesic activity due to increased lipophilicity and metabolic stability.[11] |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | -OCH3 and -CF3 groups on the α-carbon | Primarily used as a chiral resolving agent; its own biological activity is not well-documented.[12][13][14] |
| 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | -OCH3 at position 2, -CF3 at position 3 | Hypothesized Activities: Potentially enhanced anti-inflammatory, analgesic, or antimicrobial properties. The specific substitution pattern may lead to novel target interactions. |
Proposed Experimental Protocols for Evaluating Biological Efficacy
Given the lack of direct experimental data for "2-Methoxy-3-(trifluoromethyl)phenylacetic acid," the following protocols are proposed to systematically evaluate its potential biological activities.
In Vitro Anti-inflammatory Activity Assay
This experiment aims to determine the ability of the compound to inhibit key inflammatory mediators.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Treat the cells with varying concentrations of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" and a known anti-inflammatory drug (e.g., indomethacin) as a positive control.
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Cytotoxicity Assay: Simultaneously, perform an MTT assay to assess the cytotoxicity of the compound and ensure that the observed anti-inflammatory effects are not due to cell death.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Antimicrobial Susceptibility Testing
This protocol will determine the compound's ability to inhibit the growth of various bacterial strains.
Methodology:
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution Assay: Prepare a series of twofold dilutions of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
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- 13. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Metabolic Stability of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] A compound with poor metabolic stability may be rapidly cleared from the body, necessitating frequent and high doses, which can lead to patient non-compliance and undesirable side effects.[2][4] Conversely, excessively high stability can lead to accumulation and potential toxicity.[2] Therefore, a thorough evaluation of metabolic stability is an indispensable component of the lead optimization phase in drug discovery, guiding medicinal chemists in the rational design of molecules with optimal pharmacokinetic properties.[1][2][5]
This guide provides a comprehensive framework for evaluating the metabolic stability of analogs of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid," a scaffold of interest in medicinal chemistry. We will delve into the experimental design, provide detailed protocols for in vitro assays, and present a comparative analysis of hypothetical data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools to make informed decisions in their quest for novel therapeutics.
I. Experimental Design: Choosing the Right Tools for the Job
The selection of an appropriate in vitro model is paramount for obtaining meaningful and predictive metabolic stability data. The two most widely used systems are liver microsomes and hepatocytes, each offering distinct advantages.[6][7][8]
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][8] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[1][8]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[8][9] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate, including contributions from conjugation reactions (Phase II metabolism).[8]
For this comparative guide, we will focus on the human liver microsomal stability assay due to its high-throughput nature, which is well-suited for screening and comparing a series of analogs. The data generated will allow for a direct comparison of the intrinsic clearance of each compound, providing valuable insights into their susceptibility to Phase I metabolism. The quantitative analysis of the parent compound remaining over time will be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a highly sensitive and specific analytical technique.[6][10]
II. Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the human liver microsomal stability assay.
Caption: Workflow for the in vitro human liver microsomal stability assay.
III. Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a step-by-step guide for assessing the metabolic stability of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" and its analogs.
A. Materials and Reagents:
-
Test compounds and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance).[8]
-
Pooled human liver microsomes (e.g., from a reputable supplier).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS).
-
Dimethyl sulfoxide (DMSO), HPLC grade.
-
96-well incubation plates and collection plates.
-
Incubator shaker set to 37°C.
-
Centrifuge capable of handling 96-well plates.
-
LC-MS/MS system.
B. Assay Procedure:
-
Preparation of Working Solutions:
-
Prepare stock solutions of test compounds and positive controls in DMSO (e.g., 10 mM).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).[12][13] The final DMSO concentration in the incubation should be kept low (e.g., ≤ 0.1%) to avoid enzyme inhibition.
-
Prepare a microsomal protein suspension in phosphate buffer (e.g., 0.5 mg/mL).[8] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal protein suspension to each well containing the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (time 0), add an equivalent volume of buffer instead of the NADPH system.[11]
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard.[9][12] The ratio of acetonitrile to incubation mixture should be sufficient to precipitate the proteins (e.g., 3:1).
-
-
Sample Processing:
-
After the final time point, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
C. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.
D. Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation:
-
CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
IV. Comparative Data Analysis: A Hypothetical Case Study
Let's consider a hypothetical dataset for "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" (Parent Compound) and three of its analogs with structural modifications aimed at improving metabolic stability.
Table 1: Metabolic Stability Parameters in Human Liver Microsomes
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | - | 15.2 | 91.3 |
| Analog A | Replacement of methoxy with ethoxy | 25.8 | 53.8 |
| Analog B | Introduction of a fluorine atom on the phenyl ring | 45.1 | 30.8 |
| Analog C | Replacement of trifluoromethyl with a difluoromethyl group | 18.9 | 73.5 |
V. Interpretation and Structure-Metabolism Relationships
The data in Table 1 provides valuable insights into the structure-activity relationships (SAR) concerning metabolic stability.[14]
-
Parent Compound: The parent compound exhibits a relatively short half-life and high intrinsic clearance, suggesting it is readily metabolized by human liver microsomes. This indicates a potential liability for rapid in vivo clearance.
-
Analog A: Replacing the methoxy group with a slightly bulkier ethoxy group resulted in a moderate improvement in metabolic stability. This suggests that O-dealkylation might be a metabolic pathway, and the increased steric hindrance of the ethoxy group slows down this process.
-
Analog B: The introduction of a fluorine atom on the phenyl ring led to a significant increase in metabolic stability. Fluorine is a strong electron-withdrawing group that can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[13] This strategy is a common and effective approach to block metabolic "hot spots."
-
Analog C: Replacing the trifluoromethyl group with a difluoromethyl group had a minor impact on metabolic stability. While both are electron-withdrawing, the trifluoromethyl group is generally considered more metabolically stable.[13] This result suggests that metabolism at the trifluoromethyl group is not the primary route of clearance for the parent compound.
VI. Potential Metabolic Pathways
Based on the structure of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid," several metabolic pathways can be hypothesized.
Caption: Potential metabolic pathways for the parent compound.
Further studies, such as metabolite identification using high-resolution mass spectrometry, would be necessary to confirm these pathways. Additionally, reaction phenotyping studies using specific CYP inhibitors or recombinant CYP enzymes can pinpoint the specific CYP isoforms responsible for the metabolism.[15][16][17]
VII. Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the metabolic stability of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" analogs. The in vitro human liver microsomal stability assay, coupled with LC-MS/MS analysis, provides a robust and efficient platform for comparing compounds and elucidating structure-metabolism relationships.
The hypothetical data presented herein demonstrates how strategic structural modifications can significantly enhance metabolic stability. The insights gained from such studies are invaluable for guiding the design of new analogs with improved pharmacokinetic profiles, ultimately increasing the probability of identifying a successful drug candidate. Future work should focus on confirming the metabolic pathways and identifying the specific metabolizing enzymes involved to further refine the drug design strategy.
References
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- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Benchchem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
- National Institutes of Health. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation.
- ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
- MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?.
- PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
- Evotec. (n.d.). Hepatocyte Stability.
- PubMed. (n.d.). Cytochrome P450 reaction-phenotyping: an industrial perspective.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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- Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
- CDD Vault. (2025). SAR: Structure Activity Relationships.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
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Safety Operating Guide
Technical Guide: Safe Disposal of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
[1][2]
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain.
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a halogenated organic acid.[1][2] Its disposal is strictly regulated due to the presence of the trifluoromethyl group (
-
Waste Stream: Halogenated Organic (Solid or Liquid).
-
Primary Hazard: Skin/Eye Irritant (Acidic); Potential HF generation during combustion.
-
Segregation: Keep separate from strong oxidizers and non-halogenated solvents.
Chemical Profile & Hazard Identification
To handle waste effectively, one must understand the underlying chemistry that dictates the disposal method.
Structural Implications for Disposal
The molecule consists of a phenylacetic acid backbone with two critical substituents:[3]
-
Carboxylic Acid Group (
): Confers acidity ( ). This requires the waste to be treated as a potential corrosive (RCRA D002 characteristic if in solution with pH 2). -
Trifluoromethyl Group (
): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration without scrubbing is insufficient. This group mandates the "Halogenated" classification to ensure the receiving facility uses incinerators equipped with HF scrubbers.
Physical & Chemical Data Table
| Property | Value (Estimated/Class-Based) | Disposal Implication |
| Physical State | Solid (White crystalline powder) | Dispose as solid hazardous waste unless dissolved.[1][3] |
| Acidity (pKa) | ~3.8 | Irritant/Corrosive.[1][3] Do not mix with bleach/cyanides. |
| Flash Point | >110°C (Predicted) | Not typically classified as Ignitable (D001) in solid form.[1][3] |
| Water Solubility | Low to Moderate | Bioaccumulation potential; do not release to aquatic systems.[1][3] |
| Halogen Content | High (Fluorine) | MANDATORY: Halogenated waste stream.[1][3] |
Pre-Disposal Segregation Strategy
Improper segregation is the leading cause of laboratory accidents involving waste. This compound must be isolated based on its reactivity and halogen content.
Waste Stream Decision Logic
The following diagram illustrates the decision process for segregating this specific compound.
Figure 1: Segregation logic tree ensuring the trifluoromethyl group is routed to the correct incineration facility.[1][3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, contaminated weighing boats, filter paper, spill cleanup debris.[3]
-
PPE Selection: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write the full name. Do not use abbreviations/structures.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Constituents: List "2-Methoxy-3-(trifluoromethyl)phenylacetic acid."[1]
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Applicability: Compound dissolved in solvents (DCM, Ethyl Acetate, Methanol, etc.).
-
pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste carboy to prevent container degradation, unless the carboy is rated for corrosives.
-
Container Selection: Use the Halogenated Solvent waste carboy (Red tag/stripe in many labs).
-
Scientific Rationale: Even if the solvent is Ethanol (non-halogenated), the solute contains Fluorine. Mixing this into a non-halogenated drum causes "off-spec" violations at the incineration plant.
-
-
Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).
-
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.
Spill Management (Emergency Response)
In the event of a benchtop spill, rapid neutralization is required to prevent surface corrosion and vapor release.
Figure 2: Emergency spill response workflow.
Cleanup Procedure:
-
Neutralization: Cover the spill with Sodium Bicarbonate (
) or a commercial acid neutralizer. Wait for bubbling ( evolution) to cease. -
Absorption: Mix the neutralized residue with an inert absorbent (vermiculite or spill pads).
-
Disposal: Treat the collected material as Solid Hazardous Waste (Protocol A).
Regulatory Framework & Compliance
Compliance is not optional.[2][4] This compound falls under specific regulatory definitions.
-
RCRA (USA):
-
While not explicitly listed as a P- or U-list waste, it is a Characteristic Waste if it exhibits Corrosivity (D002) in aqueous solution.
-
It must be treated as a Hazardous Chemical Waste under 40 CFR 261 due to toxicity and halogen content.
-
-
EPA Halogenated Guidelines: The presence of fluorine classifies this as a Halogenated Organic Compound (HOC) for land disposal restrictions (LDR), generally requiring incineration as the treatment standard [1].
-
Sewer Disposal: STRICTLY PROHIBITED. Discharge into public waterways violates the Clean Water Act due to potential aquatic toxicity and pH violations.
References
-
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR 268.[5]32. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
